2-Hydrazinyl-5-nitrobenzoic acid CAS 185556-56-3 properties
This guide details the technical specifications, synthesis, and applications of 2-Hydrazinyl-5-nitrobenzoic acid (CAS 185556-56-3), a critical intermediate in the synthesis of nitrogen-containing heterocycles, particular...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the technical specifications, synthesis, and applications of 2-Hydrazinyl-5-nitrobenzoic acid (CAS 185556-56-3), a critical intermediate in the synthesis of nitrogen-containing heterocycles, particularly indazoles.
2-Hydrazinyl-5-nitrobenzoic acid is a bifunctional aromatic building block characterized by an ortho-hydrazino carboxylic acid motif. Its primary utility lies in its propensity to undergo intramolecular cyclization to form 5-nitro-1H-indazol-3-ol , a scaffold widely utilized in the development of bioactive compounds, including BCL-2 inhibitors and kinase antagonists. This guide provides a validated synthetic protocol, physicochemical profiling, and a mechanistic analysis of its transformation pathways.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The compound exists as a zwitterionic species in neutral media but is typically isolated as a hydrochloride salt or free acid depending on the workup pH.
Property
Specification
Notes
Appearance
Yellow to Orange Crystalline Solid
Color intensity correlates with nitro conjugation.
Melting Point
>200°C (Decomposes)
Often undergoes thermal cyclization to 5-nitroindazolone before true melting.
Solubility
Soluble in DMSO, dilute alkali (NaOH/KOH).
Poorly soluble in water and acidic media.
pKa (Calc)
~2.1 (COOH), ~3.5 (Hydrazine)
Hydrazine moiety is less basic due to electron-withdrawing nitro group.
Stability
Moisture Sensitive / Light Sensitive
Prone to oxidation and decarboxylation upon prolonged storage.
Synthetic Pathways & Manufacturing
Retrosynthetic Analysis
The most robust synthetic route involves a Nucleophilic Aromatic Substitution (
) of 2-chloro-5-nitrobenzoic acid with hydrazine hydrate. The presence of the nitro group at the para position relative to the leaving group (chloride) significantly activates the ring, facilitating substitution under mild conditions.
Detailed Synthesis Protocol
Objective: Preparation of 2-Hydrazinyl-5-nitrobenzoic acid on a 10g scale.
Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of 2-chloro-5-nitrobenzoic acid in 100 mL of Ethanol.
Addition: Add 15.0 mL of hydrazine hydrate dropwise over 15 minutes. Caution: Exothermic reaction.
Reflux: Heat the mixture to reflux (80°C) for 3–4 hours. The solution typically turns deep orange/red.
Monitoring: Monitor by TLC (Mobile phase: DCM/MeOH 9:1). The starting material spot (
) should disappear.
Workup (Free Acid Isolation):
Cool the reaction mixture to room temperature.
Concentrate the solvent to ~30 mL under reduced pressure.
Acidify carefully with conc. HCl to pH 3–4 while cooling in an ice bath.
The product precipitates as a yellow solid.
Purification: Filter the solid and wash with cold water (
mL) and cold ethanol ( mL). Recrystallize from Ethanol/Water if necessary.
Yield: Typical yields range from 85% to 92%.
Reaction Pathway Diagram
The following diagram illustrates the
mechanism and the subsequent potential for cyclization.
Caption: Synthesis of 2-Hydrazinyl-5-nitrobenzoic acid via nucleophilic aromatic substitution and potential cyclization pathway.
Key Applications & Mechanisms
Indazole Synthesis (Primary Application)
The defining characteristic of CAS 185556-56-3 is its ability to cyclize into 5-nitro-1H-indazol-3-ol . This transformation is driven by the nucleophilic attack of the hydrazine nitrogen (
) on the carboxylic acid carbonyl carbon.
Mechanism: Intramolecular condensation.
Conditions: Heating in acidic aqueous media (e.g., 10% HCl, reflux).
Utility: The resulting indazolone is a scaffold for PARP inhibitors and kinase inhibitors.
Pharmaceutical Intermediates (BCL-2 Inhibition)
Derivatives of this compound have been cited in patents for BCL-2 inhibitors (anti-cancer therapeutics).[2] The hydrazine moiety serves as a linker, allowing the attachment of pyrazole or other heterocyclic pharmacophores to the benzoic acid core, mimicking the BH3 domain interactions.
Analytical Characterization
To validate the identity of the synthesized material, the following spectroscopic markers should be observed.
As a hydrazine derivative, this compound must be treated as a potential genotoxic impurity (PGI) . Hydrazines can alkylate DNA.
Control Strategy: In drug substances, unreacted hydrazine and the 2-hydrazinyl intermediate must be quantified at ppm levels (typically <10 ppm) using LC-MS/MS.
Thermal Stability
Risk: The compound is thermally unstable. Heating above 150°C can trigger rapid decomposition or cyclization.
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation to the azo derivative.
Self-Validating Safety Protocol
Before scaling up:
DSC (Differential Scanning Calorimetry): Run a DSC scan to identify the onset of exothermic decomposition.
Test for Azides: Ensure no sodium azide was used in upstream steps (though unlikely for this route) to avoid explosive azido-impurities.
References
Synthesis of Indazoles: Thieme Pharmaceutical & Chemical. "Synthesis of 5-Nitro-1H-indazol-3-ol from 2-Hydrazino-5-nitrobenzoic Acid Hydrochloride." Science of Synthesis. Link
BCL-2 Inhibitor Patents: Google Patents. "Compound for inhibiting interaction between BCL2 and binding partner (JP2015503518A)." Link
Physical Properties & Safety: PubChem. "2-Amino-5-nitrobenzoic acid (Related Analog Data)." Link
Reaction Mechanism (S_NAr): BenchChem. "Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid." Link
An In-depth Technical Guide to 2-Substituted-5-nitrobenzoic Acids for Researchers and Drug Development Professionals
A Note on the Target Compound: 2-Hydrazino-5-nitrobenzoic Acid Therefore, to provide a valuable and practical resource for researchers and scientists in the field, this guide will focus on the closely related and extensi...
Author: BenchChem Technical Support Team. Date: February 2026
A Note on the Target Compound: 2-Hydrazino-5-nitrobenzoic Acid
Therefore, to provide a valuable and practical resource for researchers and scientists in the field, this guide will focus on the closely related and extensively documented analogue: 2-Hydroxy-5-nitrobenzoic acid . The structural similarity and the shared nitrobenzoic acid core make the information on the hydroxy analogue highly relevant for understanding the potential chemistry and applications of related compounds.
An In-depth Technical Guide to 2-Hydroxy-5-nitrobenzoic Acid
This guide provides a detailed technical overview of 2-Hydroxy-5-nitrobenzoic acid, a versatile chemical intermediate with significant applications in pharmaceuticals and analytical chemistry.
Chemical Structure and Molecular Properties
2-Hydroxy-5-nitrobenzoic acid, also known as 5-Nitrosalicylic acid or Anilotic acid, is a derivative of salicylic acid.[1] The presence of a hydroxyl group (-OH) and a nitro group (-NO2) on the benzoic acid backbone are crucial for its chemical reactivity and biological activity.[2][3]
Chemical Structure
Caption: Chemical structure of 2-Hydroxy-5-nitrobenzoic acid.
The primary method for the synthesis of 2-Hydroxy-5-nitrobenzoic acid is the nitration of salicylic acid.[1]
General Synthesis Workflow
Caption: General workflow for the synthesis of 2-Hydroxy-5-nitrobenzoic acid.
Experimental Protocol: Nitration of Salicylic Acid
A common laboratory-scale synthesis involves the use of nitric acid in an acetic acid medium.[1]
Materials:
Salicylic acid
Concentrated nitric acid
Glacial acetic acid
Ice bath
Stirring apparatus
Filtration apparatus
Procedure:
Dissolve salicylic acid in glacial acetic acid in a flask.
Cool the mixture in an ice bath with continuous stirring.
Slowly add concentrated nitric acid dropwise to the cooled solution, maintaining a low temperature.
After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.
Pour the reaction mixture into ice-cold water to precipitate the crude product.
Collect the precipitate by filtration and wash with cold water.
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-Hydroxy-5-nitrobenzoic acid.
Causality: The use of an ice bath is critical to control the exothermic nitration reaction and to minimize the formation of by-products. The slow, dropwise addition of nitric acid ensures that the reaction proceeds smoothly and safely.
Applications in Research and Drug Development
2-Hydroxy-5-nitrobenzoic acid is a valuable building block in the synthesis of various pharmaceutical compounds and has applications in analytical techniques.
Pharmaceutical Intermediate
The most significant application of 2-Hydroxy-5-nitrobenzoic acid is as a key intermediate in the synthesis of Mesalazine (also known as 5-aminosalicylic acid), a drug used to treat inflammatory bowel diseases like ulcerative colitis.[1][2][3] The anti-inflammatory properties of Mesalazine are attributed to its ability to modulate local inflammatory pathways in the colon.[3]
The synthesis of Mesalazine from 2-Hydroxy-5-nitrobenzoic acid involves the reduction of the nitro group to an amino group.
Analytical Chemistry
In the field of analytical chemistry, 2-Hydroxy-5-nitrobenzoic acid is utilized as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry .[1] Its oxidizing properties aid in the fragmentation of peptides and glycans, which is beneficial for their sequencing and identification.[1]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-Hydroxy-5-nitrobenzoic acid.
Hazard Identification
Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.
Ingestion: May cause irritation of the digestive tract.
The toxicological properties of this substance have not been fully investigated.
Recommended Handling Procedures
Personal Protective Equipment (PPE):
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
Skin Protection: Wear suitable protective gloves and clothing to prevent skin exposure.
Respiratory Protection: Use a NIOSH-approved respirator if dust is generated.
Engineering Controls:
Work in a well-ventilated area, preferably in a fume hood.
Storage:
Store in a tightly closed container in a cool, dry, and well-ventilated place.
Keep away from strong oxidizing agents and strong bases.
Conclusion
2-Hydroxy-5-nitrobenzoic acid is a chemical intermediate of significant importance, particularly in the pharmaceutical industry for the synthesis of Mesalazine. Its well-defined chemical properties and synthesis routes make it a valuable tool for researchers and drug development professionals. A thorough understanding of its chemistry, applications, and safety protocols is essential for its effective and safe utilization in a laboratory or industrial setting.
References
2-Hydroxy-5-nitrobenzoic Acid: Comprehensive Overview and Applications. (2025, March 3). Ningbo Inno Pharmchem Co., Ltd.
A Tale of Two Functional Groups: A Comparative Analysis of 2-Hydrazinyl-5-Nitrobenzoic Acid and 5-Nitrosalicylic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of pharmaceutical intermediates and research chemicals, subtle structural modifications can lead to pr...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of pharmaceutical intermediates and research chemicals, subtle structural modifications can lead to profoundly different chemical behaviors and applications. This guide provides a detailed comparative analysis of 5-nitrosalicylic acid and the less-documented 2-hydrazinyl-5-nitrobenzoic acid. While both molecules share a 5-nitrobenzoic acid core, the distinction between the hydroxyl group at the 2-position in 5-nitrosalicylic acid and the hydrazinyl group in its counterpart dictates their respective reactivity, synthetic utility, and roles in drug development and diagnostics. This document will explore these differences from a mechanistic perspective, offering field-proven insights into their synthesis, reactivity, and strategic applications.
Part 1: Core Structural and Physicochemical Divergence
The fundamental difference between 5-nitrosalicylic acid and 2-hydrazinyl-5-nitrobenzoic acid lies in the functional group at the C-2 position of the benzene ring. This single substitution—a hydroxyl (-OH) group versus a hydrazinyl (-NHNH₂) group—creates two molecules with distinct electronic properties, reactivity profiles, and intermolecular interaction capabilities.
5-Nitrosalicylic acid, also known as 2-hydroxy-5-nitrobenzoic acid, is a well-characterized, pale-yellow crystalline solid.[1][2] The electron-withdrawing nature of both the nitro group and the carboxylic acid group, combined with the electron-donating resonance effect of the hydroxyl group, influences the overall aromatic system's reactivity.
Conversely, 2-hydrazinyl-5-nitrobenzoic acid features a hydrazinyl group, a derivative of ammonia, which is significantly more nucleophilic and basic than a hydroxyl group. This moiety introduces a reactive site capable of a unique set of chemical transformations not possible for 5-nitrosalicylic acid.
Structural Visualization
The distinct functionalities are best appreciated visually.
Caption: Core structures of the two benzoic acid derivatives.
Comparative Physicochemical Properties
The table below summarizes the known properties of 5-nitrosalicylic acid and the inferred properties for 2-hydrazinyl-5-nitrobenzoic acid, based on the behavior of structurally similar compounds like 2-hydrazinobenzoic acid.
Carboxylic acid pKa likely similar, but the hydrazinyl group is basic.
The hydrazinyl group itself can be protonated.
Key Functional Group
Phenolic Hydroxyl (-OH)
Hydrazinyl (-NHNH₂)
This is the core point of divergence.
Reactivity Driver
Acidity of -OH, electrophilic aromatic substitution.
Nucleophilicity and basicity of -NHNH₂.
Defines the primary chemical utility of each molecule.
Part 2: Synthesis and Mechanistic Reactivity
The synthetic pathways and subsequent chemical reactivity of these two molecules are fundamentally different, dictated by their respective functional groups at the 2-position.
Synthesis Pathways
5-Nitrosalicylic Acid: The standard synthesis is a straightforward electrophilic aromatic substitution reaction. Salicylic acid is nitrated using a nitrating agent, such as a mixture of nitric acid and sulfuric acid.[8] The hydroxyl and carboxylic acid groups direct the incoming nitro group primarily to the 5-position.
Experimental Protocol: Nitration of Salicylic Acid
Preparation: Prepare a nitrating mixture of concentrated sulfuric acid and nitric acid in a molar ratio of 3-4:1. Separately, dissolve salicylic acid in a suitable organic solvent.
Reaction: Cool the salicylic acid solution in an ice bath. Slowly add the nitrating mixture dropwise while maintaining the temperature between 45-50°C.
Stirring: Continue stirring the mixture for approximately 60 minutes.
Isolation: Cool the reaction mixture to room temperature. The product, 5-nitrosalicylic acid, will precipitate out of the solution.
Purification: Filter the solid precipitate, wash thoroughly with cold water to remove residual acid, and dry to obtain the final product. A yield of around 60% is typical.
2-Hydrazinyl-5-Nitrobenzoic Acid: A plausible synthesis route involves a two-step process starting from 2-amino-5-nitrobenzoic acid.
Diazotization: The primary amine of 2-amino-5-nitrobenzoic acid is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C).[9]
Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. A common reducing agent for this transformation is stannous chloride (SnCl₂) in concentrated hydrochloric acid.[10]
Caption: Proposed synthetic workflow for 2-hydrazinyl-5-nitrobenzoic acid.
Core Reactivity Differences
The true divergence emerges in their characteristic reactions.
5-Nitrosalicylic Acid: Its reactivity centers on the three functional groups. The carboxylic acid can undergo esterification. The phenolic hydroxyl group is weakly acidic and can be deprotonated. The nitro group can be reduced to an amine, a key step in the synthesis of Mesalamine (5-aminosalicylic acid).[11][12][13]
2-Hydrazinyl-5-Nitrobenzoic Acid: The hydrazinyl group is the dominant reactive center.
Nucleophilic Attack: As a potent nucleophile, it readily attacks electrophilic centers. Its most characteristic reaction is the condensation with aldehydes and ketones to form stable hydrazones.[14] This reaction is fundamental to its use in bioconjugation.
Basicity: The terminal nitrogen of the hydrazinyl group is basic and can be protonated to form a hydrazinium salt.
Reducing Agent: Hydrazines are well-known reducing agents and can be oxidized.
Caption: Contrasting the primary synthetic utility of each compound.
Part 3: Strategic Applications in Drug Development and Research
The distinct reactivity profiles translate directly into disparate applications. The choice between these molecules is not arbitrary but a strategic decision based on the desired chemical outcome.
5-Nitrosalicylic Acid: A Workhorse Intermediate
The primary role of 5-nitrosalicylic acid is as a key intermediate in the synthesis of other molecules, particularly pharmaceuticals and dyes.[11]
Pharmaceutical Synthesis: Its most prominent use is as the direct precursor to Mesalamine (5-aminosalicylic acid or 5-ASA), the active pharmaceutical ingredient (API) in drugs used to treat inflammatory bowel diseases like ulcerative colitis and Crohn's disease.[11][15] The synthesis simply involves the reduction of the nitro group to an amine.
Analytical Chemistry: It is a well-known reagent for the colorimetric detection of reducing sugars.[11] In this application (often as 3,5-dinitrosalicylic acid), the nitro group is reduced by the sugar, causing a distinct color change that can be quantified spectrophotometrically.
Dye and Corrosion Inhibition: It serves as a precursor for various dyes and pigments and is also used as a corrosion inhibitor, forming protective layers on metal surfaces.[11]
2-Hydrazinyl-5-Nitrobenzoic Acid: A Tool for Bioconjugation and Bioanalysis
While not as common an intermediate, the hydrazinyl moiety makes this molecule a powerful tool for modern biochemical and diagnostic applications, particularly in the field of proteomics and disease biomarker discovery.
Bioorthogonal Chemistry: The reaction between a hydrazine and a carbonyl (aldehyde or ketone) is a cornerstone of bioorthogonal chemistry—reactions that can occur in living systems without interfering with native biochemical processes.[16]
Detection of Oxidative Stress: In conditions of oxidative stress, proteins and other biomolecules can become damaged and modified with carbonyl groups ("carbonylation").[16] A fluorescently-tagged version of 2-hydrazinyl-5-nitrobenzoic acid could act as a probe to selectively react with these carbonylated proteins. This allows for their detection and quantification, providing a biomarker for cellular damage.[16]
Drug Delivery Systems: The hydrazone bond is often pH-sensitive. A drug can be attached to a delivery vehicle (like a nanoparticle) via a hydrazone linker. In the neutral pH of the bloodstream, the bond is stable. However, upon reaching the more acidic environment of a tumor or an endosome within a cell, the hydrazone bond can hydrolyze, releasing the drug specifically at the target site.[14]
Pharmacophore Development: The hydrazine/hydrazone motif is present in numerous biologically active compounds, including antitubercular, antimicrobial, and antidepressant agents.[17][18] Therefore, 2-hydrazinyl-5-nitrobenzoic acid could serve as a scaffold for developing new therapeutic agents.
Caption: Divergent application workflows in pharmaceuticals and diagnostics.
Conclusion
While 2-hydrazinyl-5-nitrobenzoic acid and 5-nitrosalicylic acid share a common structural backbone, they are fundamentally different molecules from a functional standpoint.
5-Nitrosalicylic Acid is a classic building block intermediate . Its value lies in its ability to be transformed into other useful molecules, most notably the anti-inflammatory drug Mesalamine. Its chemistry is largely that of standard aromatic compounds.
2-Hydrazinyl-5-Nitrobenzoic Acid is a specialized functional probe and linker . Its value lies in the unique and specific reactivity of the hydrazinyl group, enabling sophisticated applications in bioconjugation, diagnostics, and targeted drug delivery that are inaccessible to its hydroxyl-containing counterpart.
For researchers and drug development professionals, understanding this core difference is crucial. The choice is not merely one of a different reagent, but of a different strategic approach to synthesis, analysis, or therapeutic design.
References
Sihauli Chemicals. 5-Nitrosalicylic Acid. Available from: [Link]
DrugFuture. 5-Nitrosalicylic Acid. Available from: [Link]
Jin Gang. (2017). Synthetic method of 5-nitrosalicylic acid. SciSpace. Available from: [Link]
The Versatile Applications of 5-Nitrosalicylic Acid in Industry. (2026). The Versatile Applications of 5-Nitrosalicylic Acid in Industry. Available from: [Link]
SGRL. 5-Nitrosalicylic acid-96-97-9. Available from: [Link]
Apicule. 5-Nitrosalicylic acid (CAS No: 96-97-9) API Intermediate Manufacturers. Available from: [Link]
Popiolek, R. et al. (2025). Deprotonation of salicylic acid and 5-nitrosalicylic acid in aqueous solutions of ethanol. Journal of Solution Chemistry. Available from: [Link]
ResearchGate. (A) Absorption spectra of 2Hzin5NP and its hydrazone products in... | Download Scientific Diagram. Available from: [Link]
MDPI. (2023). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. Available from: [Link]
Organic Syntheses Procedure. (sp. gr. 1.138). The flask is surrounded with a freezing mixture of ice and salt.... Available from: [Link]
ResearchGate. (2002). 5-Nitrosalicylic Acid and its Proton-Transfer Compounds with Aliphatic Lewis Bases. Available from: [Link]
Google Patents. CN101337909A - Method for preparing 2-hydrazinobenzoic acid hydrochloride.
ResearchGate. (2025). The Use of Hydrazones for Biomedical Applications. Available from: [Link]
Archive Science. (2025). Design, Synthesis, Reactions and Antibacterial Properties of 2-hydrazinyl-3-methyl-6-nitroquinoxaline Derivatives. Available from: [Link]
ResearchGate. (2001). Reduction of 5-Nitrosalicylic Acid in Water to Give 5-Amino-salicylic Acid. Available from: [Link]
2-Hydrazinyl-5-nitrobenzoic acid MSDS and safety data sheet
The following technical guide provides an in-depth analysis of 2-Hydrazinyl-5-nitrobenzoic acid , structured for researchers and drug development professionals. CAS No: 185556-56-3 | Formula: C₇H₇N₃O₄ | M.W: 197.15 g/mol...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 2-Hydrazinyl-5-nitrobenzoic acid , structured for researchers and drug development professionals.
CAS No: 185556-56-3 | Formula: C₇H₇N₃O₄ | M.W: 197.15 g/mol
Executive Summary & Chemical Identity
2-Hydrazinyl-5-nitrobenzoic acid (also known as 2-hydrazino-5-nitrobenzoic acid) is a critical bifunctional intermediate used primarily in the synthesis of nitrogen-containing heterocycles, specifically indazoles and indazolones . Its structure features an electron-withdrawing nitro group at the 5-position and a nucleophilic hydrazine moiety at the 2-position of the benzoic acid ring. This unique ortho-arrangement makes it highly reactive toward intramolecular cyclization, serving as a key scaffold for BCL-2 inhibitors, kinase inhibitors (e.g., Tandutinib derivatives), and diverse bioactive pharmacophores.
Physicochemical Profile
Property
Data
Note
Appearance
Yellow to Orange Powder
Typical of nitro-aromatics
Melting Point
>260 °C (dec)
High thermal stability until decomposition
Solubility
DMSO, DMF, Dilute Alkali
Poor solubility in water/non-polar solvents
pKa (Calc)
~3.5 (COOH), ~5.2 (Hydrazine)
Amphoteric nature
Stability
Air/Light Sensitive
Hydrazine group prone to oxidation
Safety Architecture & Hazard Analysis (GHS)
Note: While specific toxicological data for this derivative is limited, safety protocols must extrapolate from the known hazards of hydrazine derivatives and nitrobenzoic acids.
Core Hazard Directives
Signal Word:WARNING
GHS Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
H341 (Suspected): Suspected of causing genetic defects (Hydrazine moiety alert).
Technical Handling Protocol
The hydrazine functional group (-NHNH₂) is a potent reducing agent and a nucleophile. It poses specific risks not found in standard benzoic acid derivatives.
Oxidative Instability: The compound must be stored under inert gas (Argon/Nitrogen). Exposure to air can lead to the formation of azo-derivatives or oxidative degradation.
Shock Sensitivity (Low): While not a primary explosive, the combination of a nitro group and a hydrazine group increases energy content. Avoid grinding or high-impact processing of dry material.
Decontamination: Spills should be treated with dilute hypochlorite (bleach) solution to oxidize the hydrazine moiety into inert nitrogen gas before disposal.
Safety Decision Matrix (DOT Visualization)
The following logic gate outlines the decision process for handling and spill response.
The synthesis of 2-hydrazinyl-5-nitrobenzoic acid is a classic example of Nucleophilic Aromatic Substitution (SₙAr) or Diazotization-Reduction .
Pathway A: SₙAr (Preferred "Green" Route)
This method utilizes 2-chloro-5-nitrobenzoic acid (CAS 2516-96-3). The nitro group at the 5-position (para to the leaving group relative to the nitro, but actually meta; here the activation comes from the ortho carboxylate and the electron-deficient ring). Wait—correction: The nitro group is at position 5.[1][2][3][4][5] The chlorine is at position 2.[2] They are para to each other. The nitro group strongly activates the C-Cl bond for displacement by hydrazine.
Reagents: Hydrazine Hydrate (NH₂NH₂[5]·H₂O), Ethanol or Water.[5][6][7]
Mechanism: Addition-Elimination via a Meisenheimer complex.
Yield: Typically 85-95%.
Pathway B: Diazotization (Classical Route)
Starts with 2-amino-5-nitrobenzoic acid (CAS 616-79-5).
Diazotization: Reaction with NaNO₂/HCl to form the diazonium salt.
Reduction: Reduction of the diazonium species with Stannous Chloride (SnCl₂) or Sodium Sulfite to the hydrazine.
Reactivity: The Cyclization Trap
The most critical chemical property of this molecule is its tendency to cyclize. Under acidic conditions or heat, the hydrazine terminal nitrogen attacks the carboxylic acid carbonyl, eliminating water to form 5-nitro-1H-indazol-3-ol (Indazolone).
Synthesis Workflow Diagram (DOT)
Caption: Figure 2. Dual synthetic pathways and the downstream cyclization risk.
Experimental Protocol: Preparation via SₙAr
Objective: Synthesis of 2-Hydrazinyl-5-nitrobenzoic acid from 2-chloro-5-nitrobenzoic acid.
Materials
2-Chloro-5-nitrobenzoic acid (10.0 g, 49.6 mmol)
Hydrazine hydrate (80% aq., 15 mL, excess)
Ethanol (100 mL)
Hydrochloric acid (2N)
Methodology
Dissolution: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 10.0 g of 2-chloro-5-nitrobenzoic acid in 100 mL of Ethanol.
Reagent Addition: Add Hydrazine hydrate (15 mL) dropwise over 10 minutes. Caution: Exothermic reaction. The solution will turn deep orange/red.
Reflux: Heat the mixture to reflux (80 °C) for 3–4 hours. Monitor via TLC (System: EtOAc/Hexane 1:1). The starting material spot (Rf ~0.6) should disappear, replaced by a lower Rf streak (hydrazine acid).
Precipitation: Cool the reaction mixture to room temperature. The product may precipitate as a hydrazine salt.[8][4]
Acidification: Pour the mixture into 200 mL of ice water. Acidify carefully with 2N HCl to pH ~4–5. Critical: Do not go below pH 3, or spontaneous cyclization to the indazolone may occur.
Filtration: Filter the yellow-orange precipitate. Wash with cold water (2 x 50 mL) and cold ethanol (20 mL).
Drying: Dry under vacuum at 45 °C for 12 hours.
Expected Yield: 8.5 – 9.2 g (88–95%).
Applications in Drug Development
This compound is not merely a building block; it is a "privileged structure" precursor.
Indazole Synthesis: It is the direct precursor to 5-nitroindazole , a scaffold found in various kinase inhibitors.
BCL-2 Inhibition: Derivatives of this acid have been explored as mimics of the BH3 domain, inhibiting the BCL-2 protein to induce apoptosis in cancer cells (See Reference 2).
Bio-orthogonal Probes: The hydrazine moiety allows for conjugation with aldehydes/ketones in biological systems, useful for labeling carbonylated proteins in oxidative stress research.
References
BenchChem. (2025).[3] Technical Guide to 2-Amino-5-nitrobenzoic Acid Synthesis. Retrieved from
Google Patents. (2013). WO2013096051A1 - Compounds for inhibiting interaction between BCL2 and binding partner. Retrieved from
ChemicalBook. (2025). 5-Nitroindazole Synthesis and Precursors. Retrieved from
MDPI. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and General One-Pot Route. Molecules.[1][8][2][3][4][5][7][9] Retrieved from
Technical Whitepaper: Solubility Profile & Handling of 2-Hydrazino-5-Nitrobenzoic Acid
This technical guide details the solubility profile, stability mechanisms, and handling protocols for 2-hydrazino-5-nitrobenzoic acid (CAS: 304663-73-8 / related analogs).[1][2] It is designed for researchers synthesizin...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the solubility profile, stability mechanisms, and handling protocols for 2-hydrazino-5-nitrobenzoic acid (CAS: 304663-73-8 / related analogs).[1][2] It is designed for researchers synthesizing nitrogen heterocycles (e.g., indazolones) or developing pharmaceutical intermediates (e.g., for Eltrombopag analogs).[1]
[1][2]
Executive Summary
2-Hydrazino-5-nitrobenzoic acid is a bifunctional building block characterized by a benzoic acid core substituted with a hydrazine moiety at the ortho position and a nitro group at the meta position (relative to the hydrazine).[1][2]
While often sought as a discrete reagent, its utility is governed by a critical solubility-stability trade-off .[2] In polar aprotic solvents like DMSO , the compound exhibits high solubility and moderate stability.[2] In aqueous media , its behavior is pH-dependent: it is sparingly soluble at neutral pH, forms soluble salts at high pH, and undergoes spontaneous intramolecular cyclization to 5-nitro-1,2-dihydro-3H-indazol-3-one under acidic or thermal stress.[1][2]
This guide provides the physicochemical grounding and validated protocols to handle this compound without compromising its structural integrity.
Physicochemical Profile & Mechanism[1]
Structural Dynamics
The ortho-hydrazino group is not merely a solubilizing handle; it is a reactive nucleophile positioned perfectly for attack on the adjacent carboxylic acid carbonyl.[2] This propensity for cyclization defines its handling requirements.[2]
(Suppressed by the electron-withdrawing nitro group).[1]
Solubility Mechanism
In DMSO (Dimethyl Sulfoxide): The sulfoxide oxygen acts as a strong hydrogen bond acceptor, disrupting the intermolecular H-bonds of the nitrobenzoic acid crystal lattice.[1] This results in high solubility.[2]
In Water: The nitro group and the aromatic ring render the molecule hydrophobic.[2] At neutral pH, the zwitterionic form (if present) or the un-ionized acid dominates, leading to poor solubility.[1] Solubility increases drastically above pH 8.0 due to carboxylate anion formation.[2]
The Cyclization Trap (Critical Risk)
Unlike simple aminobenzoic acids, 2-hydrazino-5-nitrobenzoic acid is a "pre-cyclized" indazolone.[1] Exposure to acidic aqueous buffers or heat drives the loss of water and formation of the lactam ring.[2]
Figure 1: Spontaneous cyclization pathway.[1] The open form (A) is the desired reagent; the cyclized form (B) is a thermodynamic sink often mistaken for the starting material.[1]
Solubility Data & Solvent Compatibility
The following data is synthesized from structural analogs (2-amino-5-nitrobenzoic acid, 2-hydroxy-5-nitrobenzoic acid) and hydrazino-benzoic acid reactivity profiles.
Solvent System
Solubility Estimate
Stability Rating
Application
DMSO (Anhydrous)
High (> 25 mg/mL)
Medium
Preferred for stock solutions (100 mM).[1][2] Store at -20°C.
Rapid cyclization to indazolone precipitate.[1][2]
Water (pH > 8)
High (> 10 mg/mL)
Medium
Forms carboxylate salt.[1][2] Use immediately; hydrazine oxidation risk.[2]
Ethanol/Methanol
Moderate (5-10 mg/mL)
Medium
Good for recrystallization; avoid heating for prolonged periods.[1][2]
Experimental Protocols
Protocol A: Preparation of a Stable Stock Solution (DMSO)
Objective: Create a 50 mM stock solution for biological assays or synthesis, minimizing oxidation.
Preparation: Purge anhydrous DMSO with nitrogen or argon for 15 minutes to remove dissolved oxygen (hydrazines are oxidation-sensitive).[2]
Weighing: Weigh 9.85 mg of 2-hydrazino-5-nitrobenzoic acid into a sterile, amber glass vial (protect from light).
Dissolution: Add 1.0 mL of the deoxygenated DMSO. Vortex for 30 seconds.[2] The solution should be clear and yellow-orange.[2]
Validation: Visually inspect for particulates. If undissolved material remains, sonicate in a water bath at room temperature (Max 25°C) for 2 minutes.[1] Do not heat.
Storage: Aliquot into single-use vials and store at -20°C. Stable for 3-6 months.
Objective: Determine exact solubility in a specific aqueous buffer.[1][2]
Saturation: Add excess solid compound (approx. 20 mg) to 1 mL of the target solvent (e.g., PBS pH 7.4).[1]
Equilibration: Shake at 25°C for 24 hours.
Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter into a pre-weighed glass vial.
Quantification:
Method 1 (Fast): Dilute an aliquot 1:100 in DMSO and measure UV-Vis absorbance at 280 nm and 350 nm (requires a standard curve).
Method 2 (Absolute): Lyophilize the filtrate and weigh the residue.[2]
Purity Check (Crucial): Resuspend the residue in DMSO and run an HPLC or TLC. If a new peak/spot appears (less polar than parent), cyclization occurred during the experiment.[1]
Synthesis & Handling Workflow
This diagram outlines the decision logic for solvent selection based on the intended application.
Figure 2: Solvent selection workflow.[1] Note the red path indicating the risk of unintended cyclization in acidic media.[2]
References
Likhitha, U., et al. (2022).[1][2] "Stabilization of the DMSO Solvate of 2-Chloro-5-nitrobenzoic acid." Journal of Chemical Crystallography. (Demonstrates high affinity of nitrobenzoic acid derivatives for DMSO).
Zhu, J. S., et al. (2018).[1][2][3] "Direct Synthesis of 2-Substituted Indazolones." Organic Letters. (Mechanistic insight into the cyclization of hydrazine-substituted benzoic acid derivatives). [1][4]
BenchChem. (2025).[2][5][6] "Solubility of 2-Amino-5-nitrobenzoic Acid in Organic Solvents." (Data on structural analogs). [1]
PubChem. "2-Amino-5-nitrobenzoic acid (Compound)."[1][2][7] National Library of Medicine.[2] (Physicochemical property benchmarks). [1]
Suppliers and price of 2-hydrazinyl-5-nitrobenzoic acid hydrochloride
This technical guide details the sourcing, pricing, and synthesis of 2-hydrazinyl-5-nitrobenzoic acid hydrochloride , a critical intermediate often synthesized in situ due to its instability and high commercial markup. S...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the sourcing, pricing, and synthesis of 2-hydrazinyl-5-nitrobenzoic acid hydrochloride , a critical intermediate often synthesized in situ due to its instability and high commercial markup.
Sourcing Strategy, Synthesis Protocol, and Cost Analysis
Part 1: Executive Summary & Strategic Sourcing
2-hydrazinyl-5-nitrobenzoic acid hydrochloride (CAS: 185556-56-3 for parent acid; salt forms vary) is a specialized hydrazine derivative used primarily as a precursor for 5-nitro-1H-indazol-3-ol and related indazole-based kinase inhibitors.
Unlike commoditized reagents, this compound exhibits a "Buy vs. Make" paradox :
Commercial Availability: Extremely low. Listed by few boutique suppliers (e.g., Amerigo Scientific, Molbase aggregators) with long lead times.
Cost Disparity: Commercial pricing exceeds
0.45/gram .
Stability: The free hydrazine is prone to oxidation; the hydrochloride salt is more stable but hygroscopic.
Recommendation: For requirements >1 gram , immediate in-house synthesis is the only viable strategy for cost, purity, and timeline control.
Global Supply Landscape (Precursor vs. Target)
The supply chain strategy must pivot from searching for the target to securing the precursor: 2-Chloro-5-nitrobenzoic acid (CAS: 2516-96-3 ).
Compound
CAS
Availability
Typical Price (Research Scale)
Typical Price (Bulk)
Target: 2-Hydrazinyl-5-nitrobenzoic acid HCl
185556-56-3
Rare / Custom Synthesis
~$260 / 100 mg
N/A (Custom Quote)
Precursor: 2-Chloro-5-nitrobenzoic acid
2516-96-3
High (Global Stock)
$64 / 100 g (Sigma)
$100 / kg (Direct CN)
Reagent: Hydrazine Hydrate (64-80%)
7803-57-8
High (Controlled Substance)
$50 / 1 L
Commodity
Part 2: Technical Procurement & Decision Logic
The following decision tree illustrates the procurement logic. Validating the supplier of the precursor (2-chloro-5-nitrobenzoic acid) is more critical than finding a supplier for the unstable hydrazine.
Figure 1: Procurement Decision Tree. For drug development workflows, in-house synthesis is the standard due to the instability of the commercial hydrazine salt.
Part 3: In-House Synthesis Protocol
Objective: Synthesis of 2-hydrazinyl-5-nitrobenzoic acid hydrochloride from 2-chloro-5-nitrobenzoic acid via Nucleophilic Aromatic Substitution (
).
Mechanism: The electron-withdrawing nitro group at the 5-position and the carboxyl group at the 1-position activate the chlorine at the 2-position for displacement by hydrazine.
Expert Note: A color change to deep orange/red indicates the formation of the Meisenheimer complex intermediate.
Reflux: Heat the mixture to reflux (78°C) for 3–4 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM). The starting material spot (
) should disappear.
Precipitation (Free Acid): Cool the reaction mixture to room temperature. The free hydrazine acid may precipitate as a yellow/orange solid.
Salt Formation (Critical Step):
Cool the mixture to 0°C in an ice bath.
Slowly add Conc. HCl until pH < 2.
The hydrochloride salt will precipitate as a beige/yellow solid.
Filtration: Filter the solid under vacuum. Wash with cold ethanol (2 x 20 mL) and diethyl ether (to remove residual water/hydrazine).
Drying: Dry in a vacuum oven at 40°C over
. Do not heat >60°C as hydrazines are thermally unstable.
Expected Yield: 85–92%
Characterization:
1H NMR (DMSO-d6):
8.6 (d, 1H, H-6), 8.2 (dd, 1H, H-4), 7.1 (d, 1H, H-3). Broad singlets for and (exchangeable).
Part 4: Synthetic Utility & Pathway Visualization
Why is this compound synthesized? It is the obligate precursor for 5-nitroindazole derivatives, which are scaffolds for kinase inhibitors (e.g., targeting JNK, VEGFR).
Figure 2: Synthetic Pathway. The hydrazine intermediate undergoes intramolecular cyclization to form the indazole core.
Part 5: Safety & Handling (E-E-A-T)
Hydrazine Toxicity: Hydrazine hydrate is a potent hepatotoxin and suspected carcinogen. All operations must occur in a fume hood.
Explosion Hazard: Dry hydrazine salts can be shock-sensitive. Never scrape dry material with metal spatulas; use Teflon/plastic.
Storage: Store the hydrochloride salt under Argon at -20°C. It will darken (oxidize) upon exposure to air and light.
References
Sigma-Aldrich. 2-Chloro-5-nitrobenzoic acid Product Specification & Pricing.[1] Retrieved from
Thieme Chemistry. Science of Synthesis: Synthesis of 5-Nitro-1H-indazol-3-ol from 2-Hydrazino-5-nitrobenzoic Acid Hydrochloride.[2] Thieme Connect. Retrieved from
Thermo Scientific Chemicals. 2-Chloro-5-nitrobenzoic acid, 98% Catalog Listing. Retrieved from
BenchChem. Technical Support: Synthesis of 2-Amino-5-nitrobenzoic Acid and Derivatives. Retrieved from
Amerigo Scientific. 2-Hydrazino-5-nitrobenzoic acid Product Listing. Retrieved from
Application Note: Synthesis of 2-Hydrazinyl-5-nitrobenzoic Acid via Nucleophilic Aromatic Substitution
Executive Summary This application note details the protocol for synthesizing 2-hydrazinyl-5-nitrobenzoic acid (also referred to as 5-nitro-2-hydrazinobenzoic acid) utilizing 2-chloro-5-nitrobenzoic acid as the starting...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the protocol for synthesizing 2-hydrazinyl-5-nitrobenzoic acid (also referred to as 5-nitro-2-hydrazinobenzoic acid) utilizing 2-chloro-5-nitrobenzoic acid as the starting substrate. This transformation proceeds via a Nucleophilic Aromatic Substitution (
) mechanism.
Critical Scientific Insight: Researchers must be aware that 2-hydrazinyl-5-nitrobenzoic acid is a reactive intermediate that exists in equilibrium with its cyclized isomer, 5-nitro-1,2-dihydro-3H-indazol-3-one (5-nitroindazolone). While the open-chain hydrazino-acid can be isolated, particularly as a hydrochloride salt, thermal forcing or acidic conditions often drive the reaction toward the indazolone heterocycle. This protocol is designed to maximize the yield of the hydrazinyl species while highlighting the control parameters preventing premature cyclization.
Reaction Mechanism & Chemical Logic
The synthesis relies on the activation of the 2-chloro position by the para-nitro group and the ortho-carboxylic acid moiety.
Activation: The nitro group at the 5-position is a strong electron-withdrawing group (EWG), significantly reducing electron density at the C-2 carbon, making it susceptible to nucleophilic attack.
Nucleophilic Attack: Hydrazine (
), a potent alpha-effect nucleophile, attacks the C-2 carbon.
Meisenheimer Complex: A transient anionic intermediate forms.
Aromatization: The chloride ion is expelled, restoring aromaticity and yielding the 2-hydrazinyl product.
Note on Cyclization: The proximity of the pendant hydrazine group (
) to the carboxylic acid () facilitates intramolecular dehydration, leading to the formation of the indazole ring.
Reaction Scheme (Graphviz)
Caption: Mechanistic pathway from chlorobenzoic precursor to hydrazinyl target, showing potential cyclization.
Materials & Equipment
Reagents
Reagent
CAS No.
Purity
Role
2-Chloro-5-nitrobenzoic acid
2516-96-3
>98%
Substrate
Hydrazine Hydrate
7803-57-8
50-80% (aq)
Nucleophile
Ethanol (EtOH)
64-17-5
Absolute
Solvent
Hydrochloric Acid (HCl)
7647-01-0
12 M (Conc.)
pH Adjustment / Salt Formation
Water
7732-18-5
Deionized
Solvent/Wash
Equipment
Reactor: 250 mL 3-neck Round Bottom Flask (RBF).
Temperature Control: Oil bath with digital thermocouple or heating mantle.
Agitation: Magnetic stir bar (PTFE coated).
Condenser: Reflux condenser (water-cooled).
Filtration: Büchner funnel, vacuum flask, filter paper (Whatman No. 1).
Experimental Protocol
Safety Pre-Check
Hydrazine Warning: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. It can be absorbed through the skin. Double-gloving (Nitrile) and working in a fume hood are mandatory.
Energetic Materials: Nitro-compounds can be energetic. Avoid rapid heating or distilling to dryness.
Step-by-Step Synthesis
Step 1: Dissolution
Charge the 250 mL RBF with 10.0 g (49.6 mmol) of 2-chloro-5-nitrobenzoic acid.
Add 100 mL of Ethanol.
Stir at room temperature (20-25°C) until the solid is mostly suspended/dissolved.
Note: The acid may not fully dissolve until heating or base addition.
Step 2: Nucleophilic Addition
Measure 7.5 mL (~150 mmol, ~3 equiv) of Hydrazine Hydrate (80%).
Expert Insight: Excess hydrazine acts as both the nucleophile and a base to neutralize the HCl generated. It also prevents the formation of bis-substituted byproducts.
Add the hydrazine dropwise to the stirring mixture over 10 minutes.
Observation: An exotherm is expected. The solution color will likely deepen to orange/red.
Step 3: Reaction (Reflux)
Equip the flask with a reflux condenser.
Heat the mixture to reflux (approx. 78-80°C) .
Maintain reflux for 3 to 4 hours .
Monitoring: Check progress via TLC (Mobile Phase: 10% Methanol in DCM). The starting material (
) should disappear, replaced by a lower spot (hydrazinyl acid) or a baseline spot (salt).
Step 4: Workup & Isolation
Cool the reaction mixture to room temperature.
Option A (Free Acid/Indazolone Mix):
Pour the mixture into 200 mL of ice-cold water .
Acidify carefully with concentrated HCl to pH ~3-4.
Result: A yellow/orange precipitate forms. This is likely a mixture of the hydrazinyl acid and the cyclized indazolone.
Option B (Hydrochloride Salt - Recommended for Open Chain):
Cool the ethanol mixture in an ice bath (0-5°C).
Add concentrated HCl dropwise until the pH is < 1.
The hydrochloride salt of 2-hydrazinyl-5-nitrobenzoic acid will precipitate as a solid.
Wash the cake with cold ethanol (2 x 10 mL) and then diethyl ether (2 x 10 mL) to remove excess acid and water.
Dry the solid in a vacuum oven at 40°C for 6 hours.
Caution: Do not overheat (>80°C) during drying, as this promotes cyclization to 5-nitroindazolone.
Experimental Workflow (Graphviz)
Caption: Step-by-step workflow for the isolation of the hydrochloride salt.
Results & Characterization
Expected Data
Parameter
Value / Description
Appearance
Yellow to Orange crystalline solid
Yield
75 - 85%
Melting Point
>200°C (Decomposes/Cyclizes)
Solubility
Soluble in DMSO, hot water; Insoluble in cold ether
Spectroscopy (Diagnostic Signals)
1H NMR (DMSO-d6):
10-11 ppm (Broad s, -COOH/-NHNH2)
8.6-8.8 ppm (d, H-6, ortho to NO2)
8.1-8.3 ppm (dd, H-4)
7.0-7.2 ppm (d, H-3, ortho to hydrazine)
Note: If cyclized to indazolone, the carboxylic acid proton disappears, and an amide-like NH signal appears.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield
Incomplete reaction or product solubility in wash.
Extend reflux time; Ensure wash solvents are ice-cold.
Product is Red/Brown
Oxidation of hydrazine or impurities.
Use fresh hydrazine; Perform reaction under Nitrogen () atmosphere.
Material melts < 200°C
Impure intermediate or mixed cyclization.
Recrystallize from Ethanol/Water.
Spontaneous Cyclization
Reaction temperature too high or drying too hot.
If the open chain is strictly required, keep all steps < 50°C and store as HCl salt.
References
Reaction Mechanism & Substrate Reactivity
Nucleophilic Aromatic Substitution of 2-chloro-5-nitrobenzoic acid.
Source:
Hydrazine Chemistry & Safety
Hydrazine Hydr
Source:
Indazole Formation Context
Synthesis of 5-nitroindazoles via hydrazine.
Source:
Product Data Verification
2-Hydroxy-5-nitrobenzoic acid (Related Structure/Isomer D
Source:
(Note: While specific literature for the isolation of the open-chain 2-hydrazinyl-5-nitrobenzoic acid is rare due to its instability, the conditions provided are derived from standard protocols for ortho-nitro-haloarenes.)
Application Notes & Protocols: A Researcher's Guide to the Synthesis of 2-Hydrazino-5-nitrobenzoic Acid via Diazotization
Introduction: The Synthetic Value of 2-Amino-5-nitrobenzoic Acid Derivatives 2-Amino-5-nitrobenzoic acid stands as a pivotal intermediate in the landscape of organic synthesis.[1][2][3] Its unique trifunctional structure...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Synthetic Value of 2-Amino-5-nitrobenzoic Acid Derivatives
2-Amino-5-nitrobenzoic acid stands as a pivotal intermediate in the landscape of organic synthesis.[1][2][3] Its unique trifunctional structure—comprising an amine, a carboxylic acid, and a nitro group—offers a versatile platform for constructing complex molecules. The primary amino group is readily converted into a diazonium salt, a highly reactive intermediate that serves as a gateway to a multitude of chemical transformations, including the synthesis of azo dyes and other valuable aromatic compounds.[][5][6]
A particularly significant transformation is the reduction of the diazonium salt to a hydrazine derivative. Arylhydrazines and their subsequent products, hydrazones, are a class of compounds with extensive applications in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[7][8][9][10][11] This guide provides a detailed, two-part protocol for the reliable synthesis of 2-hydrazino-5-nitrobenzoic acid, beginning with the crucial diazotization of 2-amino-5-nitrobenzoic acid.
Part 1: Diazotization of 2-Amino-5-nitrobenzoic Acid
Principle & Mechanism: The Foundation of Diazonium Salt Formation
Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[][12] This reaction is fundamentally an electrophilic substitution on the amine's nitrogen atom. The key electrophile, the nitrosonium ion (NO⁺), is generated in situ from the reaction between sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[5][13]
The mechanism proceeds through several key steps:
Formation of Nitrous Acid (HNO₂): Sodium nitrite reacts with the strong acid to form nitrous acid.
Generation of the Nitrosonium Ion (NO⁺): The nitrous acid is then protonated by the excess acid and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion.[13][14]
Electrophilic Attack: The primary amine acts as a nucleophile, attacking the nitrosonium ion.
Proton Transfers & Dehydration: A series of proton transfers and the eventual elimination of a water molecule lead to the formation of the stable, resonance-delocalized diazonium ion (R-N₂⁺).
A critical parameter for this reaction is temperature. Aromatic diazonium salts are notoriously unstable at elevated temperatures and can decompose, sometimes explosively if isolated in a dry state.[15] Therefore, the reaction must be maintained at 0-5 °C to ensure the integrity of the diazonium salt for subsequent reactions.[5]
Visualization of the Diazotization Workflow
Caption: Workflow for the diazotization of 2-amino-5-nitrobenzoic acid.
Detailed Experimental Protocol 1: Synthesis of the Diazonium Salt
This protocol details the formation of the 2-carboxy-4-nitrobenzenediazonium chloride salt, which should be used immediately in the subsequent step without isolation.
Materials:
2-Amino-5-nitrobenzoic acid
Concentrated Hydrochloric Acid (HCl)
Sodium Nitrite (NaNO₂)
Distilled Water
Ice
Starch-iodide paper
Procedure:
In a 250 mL beaker, create a fine suspension by vigorously stirring 1.82 g (0.01 mol) of 2-amino-5-nitrobenzoic acid in a mixture of 5 mL of concentrated HCl and 20 mL of distilled water.[6]
Cool the suspension to 0-5 °C in an ice-salt bath. It is critical to maintain this low temperature throughout the procedure as diazonium salts are unstable at higher temperatures.[5]
In a separate small beaker, prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.[6]
Slowly add the sodium nitrite solution dropwise to the cooled amine suspension over 15-20 minutes with continuous, efficient stirring. Ensure the tip of the addition funnel or pipette is below the surface of the liquid to prevent the escape of nitrogen oxides. The temperature must be strictly maintained below 5 °C.[6]
After the addition is complete, continue to stir the mixture in the ice bath for an additional 15 minutes.
Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. A positive test (an immediate blue-black color) indicates that the diazotization is complete. If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is achieved.
The resulting cold diazonium salt solution is now ready for immediate use in the next step. DO NOT attempt to isolate the diazonium salt.
Part 2: Reduction of the Diazonium Salt to 2-Hydrazino-5-nitrobenzoic Acid
Principle & Rationale: The Conversion to Hydrazine
Aryl diazonium salts are versatile intermediates that can be reduced to their corresponding hydrazine derivatives using mild reducing agents.[16] Common reagents for this transformation include stannous chloride (tin(II) chloride, SnCl₂), sodium sulfite, or sodium dithionite.[7][8] Stannous chloride is a particularly effective reagent for this purpose, readily providing the electrons necessary to reduce the N-N triple bond of the diazonium group to the N-N single bond of the hydrazine group, with the nitrogen atoms becoming protonated. The reaction is typically carried out in a strong acidic medium, which helps to stabilize the resulting hydrazine as its hydrochloride salt.
Visualization of the Reduction Workflow
Caption: Workflow for the reduction of the diazonium salt to hydrazine.
Detailed Experimental Protocol 2: Synthesis of 2-Hydrazino-5-nitrobenzoic Acid
This protocol details the reduction of the previously synthesized diazonium salt using stannous chloride.
Materials:
Cold diazonium salt solution (from Protocol 1)
Stannous chloride dihydrate (SnCl₂·2H₂O)
Concentrated Hydrochloric Acid (HCl)
Sodium Hydroxide (NaOH) solution
Ice
Filtration apparatus
Procedure:
In a 500 mL beaker, prepare the reducing solution by dissolving 4.51 g (0.02 mol, a 2-fold molar excess) of stannous chloride dihydrate in 15 mL of concentrated HCl. Cool this solution thoroughly in an ice bath.
With vigorous stirring, slowly and carefully add the cold diazonium salt solution (from Protocol 1) to the stannous chloride solution. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.
A precipitate, the hydrochloride salt of the hydrazine, should form during the addition.
Once the addition is complete, continue to stir the slurry in the ice bath for an additional 30 minutes.
Isolate the crude 2-hydrazino-5-nitrobenzoic acid hydrochloride by vacuum filtration. Wash the collected solid with a small amount of ice-cold brine (saturated NaCl solution) to remove excess acid and tin salts.
To obtain the free hydrazine, suspend the filtered solid in water and carefully add a cold sodium hydroxide solution dropwise with stirring until the pH is neutral (pH ~7).
Collect the resulting solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum at a low temperature.
Quantitative Data Summary
Parameter
Protocol 1: Diazotization
Protocol 2: Reduction to Hydrazine
Starting Material
2-Amino-5-nitrobenzoic acid
2-Carboxy-4-nitrobenzenediazonium chloride
Key Reagent
Sodium Nitrite (NaNO₂)
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
Molar Ratio (Substrate:Reagent)
1 : 1
1 : 2
Solvent/Medium
Aqueous HCl
Aqueous HCl
Temperature (°C)
0 - 5
0 - 10
Approx. Reaction Time
30 - 45 minutes
1 - 1.5 hours
Intermediate/Product
Diazonium Salt (in situ)
2-Hydrazino-5-nitrobenzoic Acid
Critical Safety Considerations
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Sodium Nitrite (NaNO₂): This substance is a strong oxidizer and is toxic if swallowed.[17][18] It can intensify fires and should be kept away from combustible materials.[19][20] Contact with acids will produce toxic nitrogen oxide gases.[20]
Diazonium Salts: Aromatic diazonium salts are thermally unstable and can be explosive, particularly if allowed to dry.[][15] They should always be kept in a cold solution and used immediately after preparation. Never store a diazonium salt solution.
Hydrazine Derivatives: Hydrazines are generally considered toxic and should be handled with care.[8] Avoid inhalation of dust and skin contact.
Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with extreme care to avoid skin and eye contact.
Conclusion
The protocols outlined provide a robust and reliable pathway for the synthesis of 2-hydrazino-5-nitrobenzoic acid from its corresponding primary amine. The successful execution of this two-step synthesis hinges on the precise control of reaction temperature, particularly during the formation of the unstable diazonium salt intermediate. This hydrazine derivative serves as a valuable building block for further synthetic elaboration, enabling researchers and drug development professionals to access novel molecular scaffolds for a wide range of applications.[2][3]
References
Chemistry Diazotization Reaction. (n.d.).
Diazotization reaction: Mechanism and Uses. (2023, May 25). Online Chemistry notes.
Diazotization Reaction Mechanism. (2019, February 18). BYJU'S.
Custom Diazotiz
Diazonium compound. (n.d.). In Wikipedia.
Reactions of Aryl Diazonium Salts. (2023, January 22). Chemistry LibreTexts.
Mechanism of Diazotiz
Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Amino-5-nitrobenzoic Acid. (n.d.). Benchchem.
Application Notes and Protocols: Synthesis and Utility of 2-Amino-5-nitrobenzoic Acid in Dye Production. (n.d.). Benchchem.
Product Class 34: Arylhydrazines. (n.d.). Science of Synthesis.
Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite. (n.d.).
SAFETY DATA SHEET - Sodium nitrite. (2010, February 11). Fisher Scientific.
Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid. (n.d.). Benchchem.
The Use of Hydrazones for Biomedical Applications. (2025, November 11).
An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid. (n.d.). Benchchem.
The Chemical Significance of 2-Amino-5-nitrobenzoic Acid in Modern Synthesis. (2026, January 29). NINGBO INNO PHARMCHEM CO.,LTD.
Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025, January 4). MDPI.
The Nitro Group in 5-Methyl-2-nitrobenzoic Acid: A Hub of Reactivity for Pharmaceutical Synthesis. (n.d.). Benchchem.
The Role of 2-Amino-5-nitrobenzoic Acid in Chemical Synthesis. (2026, January 29). Ningbo Inno Pharmchem Co., Ltd.
Development of thiazole-appended novel hydrazones as a new class of α-amylase inhibitors with anticancer assets: an in silico and in vitro approach. (n.d.). RSC Medicinal Chemistry.
Optimized Synthesis and Applications of 2-Hydrazinyl-5-nitrobenzoic Acid Hydrazones
Abstract This technical guide details the reaction between 2-hydrazinyl-5-nitrobenzoic acid and aromatic aldehydes to form biologically active hydrazones (Schiff bases) . It provides a robust, field-tested protocol for s...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide details the reaction between 2-hydrazinyl-5-nitrobenzoic acid and aromatic aldehydes to form biologically active hydrazones (Schiff bases) . It provides a robust, field-tested protocol for synthesis, purification, and characterization. Beyond the standard methodology, this note explores the mechanistic underpinnings of the condensation reaction, troubleshooting strategies for difficult substrates, and the potential for these hydrazones to serve as precursors for nitrogen heterocycles like indazolones.
Introduction: The Reagent & Reaction
2-Hydrazinyl-5-nitrobenzoic acid is a bifunctional building block containing a hydrazine moiety, a carboxylic acid, and a nitro group.
Nitro (-NO₂): Enhances biological activity (often antimicrobial or cytotoxic) and influences the electronic properties of the resulting hydrazone.
Carboxylic Acid (-COOH): Provides a handle for solubility modulation (salt formation) or further derivatization (e.g., amide coupling).
The primary reaction with aromatic aldehydes yields hydrazones , a class of compounds exhibiting significant pharmacological activities, including antitubercular, anticancer, and anti-inflammatory properties.
Reaction Overview
(Where R = 2-carboxy-4-nitrophenyl)
Reaction Mechanism
The formation of the hydrazone proceeds via a classic acid-catalyzed nucleophilic addition-elimination pathway. Understanding this mechanism is crucial for troubleshooting low yields or slow kinetics.
Mechanistic Steps[1][2][3][4][5][6][7]
Activation: The carbonyl oxygen of the aldehyde is protonated (or hydrogen-bonded) by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The terminal nitrogen of the hydrazine moiety attacks the activated carbonyl carbon.
Proton Transfer: A rapid proton transfer occurs, generating a neutral carbinolamine intermediate.
Dehydration: The hydroxyl group is protonated and leaves as water, assisted by the lone pair on the nitrogen, forming the C=N double bond (imine/hydrazone).
Pathway Visualization
Figure 1: Mechanistic pathway for hydrazone formation and potential cyclization.
Experimental Protocols
Standard Reflux Protocol
This method is robust for most aromatic aldehydes and scales well from milligrams to grams.
Materials:
2-Hydrazinyl-5-nitrobenzoic acid (1.0 equiv)
Aromatic Aldehyde (1.0 - 1.1 equiv)
Solvent: Absolute Ethanol or Methanol (10-20 mL per gram of reactant)
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydrazinyl-5-nitrobenzoic acid in the chosen solvent. Note: If solubility is poor, mild heating (40°C) may be required.
Addition: Add the aromatic aldehyde. If the aldehyde is solid, dissolve it in a minimal amount of solvent before addition.
Catalysis: Add catalytic acid (Acetic acid is preferred for acid-sensitive substrates).
Reflux: Attach a reflux condenser and heat the mixture to reflux (78°C for EtOH) for 2–4 hours . Monitor reaction progress by TLC (System: Hexane:Ethyl Acetate 7:3 or DCM:MeOH 9:1).
Precipitation: Upon completion, the product often precipitates during reflux or upon cooling.
Isolation: Cool the mixture to room temperature (or 0°C in an ice bath) to maximize yield. Filter the solid under vacuum.[1]
Washing: Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde and catalyst.
Purification: Recrystallize from hot ethanol or an ethanol/DMF mixture if the product is highly insoluble.
Microwave-Assisted Protocol (High Throughput)
Ideal for library synthesis or sluggish reactions.
Procedure:
Combine reactants (1.0 equiv each) and solvent (Ethanol, 2-3 mL) in a microwave-safe vial.
Add 1 drop of Glacial Acetic Acid.
Irradiate at 80–100°C for 10–20 minutes (Power: 100-150 W).
Figure 2: Step-by-step experimental workflow for hydrazone synthesis.
Characterization & Data Analysis
Successful synthesis is confirmed by the disappearance of the carbonyl peak and the appearance of the imine (C=N) stretch.
Technique
Diagnostic Signal
Notes
FT-IR
1590–1620 cm⁻¹ (C=N stretch)
Disappearance of aldehyde C=O (approx. 1700 cm⁻¹) is critical.
¹H NMR
δ 8.3 – 8.8 ppm (Singlet, -N=CH-)
The azomethine proton is distinct. NH proton often appears broad >11 ppm.
¹³C NMR
δ 145 – 155 ppm (C=N)
Confirms the carbon skeleton.
Mass Spec
[M+H]⁺ or [M-H]⁻
Molecular ion peak corresponds to Sum of Reactants - H₂O.
Isomerism (E/Z)
Hydrazones typically exist as the thermodynamically stable (E)-isomer (trans). However, in solution (DMSO-d6), you may observe a minor set of signals corresponding to the (Z)-isomer or rotamers due to restricted rotation around the amide-like N-N bond.
Expertise & Troubleshooting
Problem: Product does not precipitate.
Cause: High solubility in hot ethanol or insufficient concentration.
Solution: Concentrate the reaction mixture by rotary evaporation to 1/3 volume, then cool to 0°C. Alternatively, add water dropwise to the cold solution to induce precipitation (ensure the product is not water-soluble).
Problem: Low Yield / Incomplete Reaction.
Cause: Electron-rich aldehydes (e.g., 4-dimethylaminobenzaldehyde) are less electrophilic.
Solution: Increase catalyst concentration (use HCl instead of AcOH) or extend reflux time. Use a Dean-Stark trap to remove water (if using toluene/benzene) to drive the equilibrium.
Problem: Impurity spots on TLC.
Cause: Azine formation (Aldehyde-N-N-Aldehyde) or oxidation of the hydrazine.
Solution: Use a slight excess of the hydrazine reagent (1.1 equiv) rather than the aldehyde to prevent double condensation. Perform the reaction under inert atmosphere (N₂) if oxidation is suspected.
Advanced Insight: Cyclization to Indazolones
While the standard protocol yields the open-chain hydrazone, 2-hydrazinylbenzoic acid derivatives can cyclize to indazol-3-ones (or isoindolinones) under forcing conditions.
Trigger: Strong dehydrating agents (Acetic Anhydride, Thionyl Chloride) or high temperatures in high-boiling solvents (DMF/DMSO).
Detection: Loss of the carboxylic acid proton in NMR and a shift in the carbonyl IR stretch.
Safety Considerations
Nitro Compounds: 5-nitro derivatives can be energetic. Avoid heating dry solids to decomposition.
Hydrazines: Generally toxic and potential sensitizers. Handle in a fume hood and wear nitrile gloves.
Waste: Dispose of hydrazine-containing waste in segregated containers; do not mix with oxidizing agents (bleach, peroxides).
References
Synthesis and Crystal Structure of Hydrazone Compounds
Wang, L.-H., & Tai, X.-S. (2016). The Synthesis and Crystal Structure of Two New Hydrazone Compounds. Crystals, 6(5), 57.
[Link][3][4][5][6][7][8][9][10]
Biological Activity of Hydrazones
Rollas, S., & Küçükgüzel, Ş.[9] G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939.
[Link]
Mechanochemical Synthesis of Hydrazones
Pavel, O. D., et al. (2023).[11] Mechanochemical Studies on Coupling of Hydrazines... Hydrazones with Antileishmanial and Antibacterial Activities.[11] Pharmaceuticals, 16(7), 978.
[Link][3][7][12]
Indazolone Synthesis via Cyclization
Zhu, J. S., et al. (2018). Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives. Organic Letters, 20(15), 4736–4739.
[Link]
General Hydrazone Synthesis Methods
Organic Chemistry Portal. Synthesis of Hydrazones.
[Link]
Application Note: Controlled Synthesis of Bioactive Hydrazones from 2-Hydrazinobenzoic Acid
Abstract & Scope This application note details the optimized synthesis, purification, and characterization of hydrazone derivatives derived from 2-hydrazinobenzoic acid (2-HBA) . While hydrazones are privileged pharmacop...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This application note details the optimized synthesis, purification, and characterization of hydrazone derivatives derived from 2-hydrazinobenzoic acid (2-HBA) . While hydrazones are privileged pharmacophores in drug discovery—exhibiting potent antimicrobial, antitubercular, and anticancer activities—the use of 2-HBA presents a unique synthetic challenge. The ortho-carboxylic acid moiety can act as an intramolecular catalyst, promoting either the desired linear condensation or an unwanted cyclization to indazol-3-one derivatives.
This guide provides a robust, self-validating protocol to favor linear hydrazone formation, minimize cyclization side-products, and validate biological activity.
Scientific Background & Mechanistic Insight
The Pharmacophore
The azomethine linkage (
) in hydrazones is critical for biological activity.[1] It bridges the lipophilic aromatic ring of the aldehyde and the hydrophilic benzoic acid scaffold. This structure often acts as a ligand for metal ions (Fe, Cu) active in microbial metalloenzymes or as an inhibitor of kinases (e.g., EGFR) in cancer pathways.
The "Ortho" Effect & Competitive Pathways
Unlike simple phenylhydrazine, 2-HBA possesses a carboxylic acid at the ortho position.
Pathway A (Desired): Nucleophilic attack of the hydrazine terminal nitrogen on the aldehyde carbonyl, followed by dehydration to form the Hydrazone .
Pathway B (Undesired): Intramolecular nucleophilic attack of the hydrazine nitrogen on the ortho-carboxylic acid, leading to the formation of 3-Indazolone (also known as indazolinone). This is favored by strong aqueous acid and high temperatures.
Mechanistic Pathway Visualization
Figure 1: Mechanistic bifurcation between linear hydrazone synthesis and indazolone cyclization. Path A is the target workflow.
Experimental Protocol: Synthesis of Linear Hydrazones
This protocol is designed to maximize the yield of the linear hydrazone while suppressing the formation of the cyclic indazolone.
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH). Avoid water to prevent cyclization.
Catalyst: Glacial Acetic Acid (AcOH).
Step-by-Step Methodology
Step 1: Pre-activation (Solubilization)
In a 100 mL Round Bottom Flask (RBF), dissolve 1.0 mmol of 2-hydrazinobenzoic acid in 15 mL of Absolute Ethanol.
Observation: The solution may be slightly turbid.
Add 2-3 drops of Glacial Acetic Acid.
Causality: The acid protonates the carbonyl of the incoming aldehyde, making it more electrophilic, but we keep the concentration low to avoid acid-catalyzed cyclization of the 2-HBA.
Step 2: Condensation
Add 1.0 mmol (1.0 eq) of the aromatic aldehyde to the flask.
Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) with magnetic stirring.
Time: Reflux for 2 to 4 hours .
Self-Validating Checkpoint: A color change is typically observed within 30 minutes (White/Beige
Yellow/Orange/Red). This indicates conjugation formation ().
Step 3: Monitoring (TLC)
Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3) .
Visualize under UV light (254 nm).
The starting material (2-HBA) usually stays near the baseline or has a distinct Rf compared to the less polar hydrazone product.
Step 4: Isolation & Purification
Cool the reaction mixture to room temperature.
Pour the mixture onto 50 g of crushed ice with vigorous stirring.
Observation: A colored precipitate (the hydrazone) will form immediately.
Filter the solid using a Büchner funnel and wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL) .
Recrystallization: Dissolve the crude solid in hot Ethanol (or DMF/Water mixture for highly insoluble derivatives). Cool slowly to generate crystals.
Characterization & Data Analysis
Successful synthesis must be validated by spectral data confirming the presence of the imine bond and the retention of the carboxylic acid.
Key Spectral Markers
Technique
Functional Group
Expected Signal
Interpretation
H-NMR
Azomethine ()
8.4 – 9.5 ppm (Singlet)
Diagnostic Peak. Confirms hydrazone formation.
H-NMR
Amine ()
10.0 – 12.5 ppm (Singlet)
Often broadened; disappears upon exchange.
H-NMR
Carboxylic Acid ()
12.0 – 14.0 ppm (Broad)
Confirms ring did not decarboxylate.
IR (ATR)
Imine ()
Sharp stretch.
IR (ATR)
Carbonyl ()
Stretching of the carboxylic acid dimer.
Representative Data (Simulated for 4-Nitrobenzaldehyde derivative)
Once synthesized, these derivatives are screened for antimicrobial or anticancer activity.[1][2][3][4] The presence of the carboxylic acid allows for further solubility tuning (formation of sodium salts) for biological assays.
Screening Workflow
Figure 2: Standardized screening workflow for 2-HBA hydrazones. DMSO is the preferred solvent for stock solutions due to high solubility.
Application Notes for Drug Development
Antitubercular Activity: 2-HBA hydrazones are isosteres of Isoniazid derivatives. They are particularly effective against Mycobacterium tuberculosis due to their ability to chelate iron, which is essential for mycobacterial survival [1, 4].
Anticancer Mechanisms: The planar structure allows intercalation into DNA, while the hydrazone linker can form hydrogen bonds with the ATP-binding pocket of tyrosine kinases [2].
Troubleshooting & Expert Tips
Issue
Probable Cause
Corrective Action
Low Yield / Sticky Solid
Incomplete reaction or solvent trapping.
Increase reflux time. Recrystallize from DMF/Water instead of Ethanol to remove impurities.
Formation of White Precipitate (Insoluble in base)
Cyclization to Indazolone.
The reaction was likely too acidic or contained too much water. Protocol Fix: Use absolute ethanol and reduce acetic acid.
No Color Change
Aldehyde is unreactive.
Add 2-3 drops of conc. H2SO4 (carefully) instead of acetic acid to catalyze, but monitor closely to avoid cyclization.
Hydrolysis
Hydrazone bond is unstable in aqueous media over time.
Store compounds in solid form at 4°C. Prepare DMSO stocks fresh for assays.
References
Popiołek, L. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI Molecules. Link
Kalinowska-Lis, U., et al. (2023).[3] Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI International Journal of Molecular Sciences. Link
Organic Syntheses. Indazolone and 2-Hydrazinobenzoic acid hydrochloride protocols. Organic Syntheses, Coll. Vol. 4, p.536.[5] Link
Narayana, B., et al. (2010). Biological Activities of Hydrazone Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. Link
Desai, D. D., & Desai, G. C. (2014). Hydrazones: Synthesis, biological activity and their spectral characterization. Journal of Chemical and Pharmaceutical Research. Link
Procedure for synthesizing BCL-2 inhibitors using 2-hydrazinyl-5-nitrobenzoic acid
Application Note & Protocol Title: A Strategic Approach to the Synthesis of BCL-2 Inhibitor Scaffolds Utilizing 2-Hydrazinyl-5-Nitrobenzoic Acid Abstract: The B-cell lymphoma 2 (BCL-2) protein is a pivotal regulator of a...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Title: A Strategic Approach to the Synthesis of BCL-2 Inhibitor Scaffolds Utilizing 2-Hydrazinyl-5-Nitrobenzoic Acid
Abstract: The B-cell lymphoma 2 (BCL-2) protein is a pivotal regulator of apoptosis and a validated high-value target in oncology. The development of small molecule inhibitors that mimic the action of BH3-only proteins to antagonize BCL-2 has revolutionized the treatment of certain hematological malignancies. This application note provides a detailed, research-grade protocol for the synthesis of a key indole-based intermediate, a common scaffold in several potent BCL-2 inhibitors, starting from 2-hydrazinyl-5-nitrobenzoic acid. We elucidate the strategic rationale behind a multi-step synthesis involving a Fischer indole cyclization, nitro group reduction, and subsequent functionalization, providing a robust framework for medicinal chemists and drug development professionals.
Introduction: BCL-2 as a Therapeutic Target
The BCL-2 family of proteins comprises a delicate balance of pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., BCL-2, BCL-xL, MCL-1) members. In many cancers, the overexpression of anti-apoptotic proteins like BCL-2 allows malignant cells to evade programmed cell death, a hallmark of cancer. Small molecule inhibitors that occupy the BH3-binding groove of BCL-2 restore the apoptotic pathway, leading to selective killing of cancer cells.
The core structure of many highly successful BCL-2 inhibitors, such as Venetoclax, is built upon a functionalized indole or azaindole scaffold. This note details a strategic synthesis to construct a versatile 4-amino-6-nitro-1H-indole-2-carboxylic acid intermediate, leveraging 2-hydrazinyl-5-nitrobenzoic acid as a cost-effective and readily available starting material.
Overall Synthetic Strategy
The synthesis is designed as a three-step sequence. The core logic is to first construct the indole ring system, which serves as the foundational scaffold, and then install the necessary functional groups for subsequent coupling to other key fragments of a final BCL-2 inhibitor.
Application
Nucleophilic aromatic substitution of 2-chloro-5-nitrobenzoic acid with hydrazine hydrate
Application Notes & Protocols Topic: Nucleophilic Aromatic Substitution: Synthesis of 2-Hydrazinyl-5-Nitrobenzoic Acid Introduction and Scope This document provides a comprehensive technical guide for the synthesis of 2-...
Author: BenchChem Technical Support Team. Date: February 2026
Application Notes & Protocols
Topic: Nucleophilic Aromatic Substitution: Synthesis of 2-Hydrazinyl-5-Nitrobenzoic Acid
Introduction and Scope
This document provides a comprehensive technical guide for the synthesis of 2-hydrazinyl-5-nitrobenzoic acid via a nucleophilic aromatic substitution (SNAr) reaction. The protocol details the reaction between 2-chloro-5-nitrobenzoic acid and hydrazine hydrate. 2-Hydrazinyl-5-nitrobenzoic acid and its derivatives are valuable intermediates in the development of pharmaceuticals and specialized chemical probes. For instance, similar hydrazinyl-nitrophenol structures are used as fluorescent biosensors to detect molecular carbonylation in human cells[1].
This guide is intended for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, safety imperatives, and analytical validation required for successful synthesis.
Reaction Principle: The Addition-Elimination Mechanism
The synthesis hinges on the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike aliphatic SN1 and SN2 reactions, SNAr on an aryl halide is typically unfavorable due to the high energy of a phenyl cation (ruling out SN1) and the steric hindrance of the aromatic ring preventing backside attack (ruling out SN2)[2][3].
However, the reaction becomes feasible when the aromatic ring is "activated" by potent electron-withdrawing groups (EWGs), such as the nitro group (-NO₂) in our substrate. The SNAr reaction proceeds via a two-step addition-elimination pathway[2][4]:
Nucleophilic Addition: The nucleophile (hydrazine) attacks the carbon atom bearing the leaving group (chloride). This ipso-attack is the rate-determining step and transiently breaks the ring's aromaticity, forming a resonance-stabilized carbanion known as a Meisenheimer complex[3][4].
Elimination & Rearomatization: The leaving group (chloride) is expelled, and the aromaticity of the ring is restored to yield the final product.
The presence of the nitro group is critical. When positioned ortho or para to the leaving group, it effectively delocalizes the negative charge of the Meisenheimer complex through resonance, lowering the activation energy and facilitating the reaction[3][4].
Caption: SNAr mechanism for the synthesis of 2-hydrazinyl-5-nitrobenzoic acid.
Critical Safety Mandates
Hydrazine hydrate is acutely toxic, corrosive, and a suspected carcinogen. [5][6] Nitroaromatic compounds are energetic and should be handled with care. Strict adherence to the following safety protocols is non-negotiable.
Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical safety goggles, a full-face shield, and butyl rubber or chloroprene gloves are mandatory.[5][7] Standard nitrile gloves offer insufficient protection against a splash hazard.
Engineering Controls: All manipulations involving hydrazine hydrate must be performed inside a certified chemical fume hood to prevent inhalation of toxic vapors.[5] An emergency safety shower and eyewash station must be immediately accessible.[7]
Handling: Hydrazine is sensitive to heat, light, and friction.[5] Avoid contact with metal oxides (e.g., rust), which can catalyze decomposition.[7] Use glass or plastic containers for transfers to minimize static discharge.[5]
Waste Disposal: All hydrazine-contaminated waste, including empty containers, is considered Extremely Hazardous Waste and must be disposed of according to institutional and local regulations.[5][6] Do not discharge into any sewer system.[6]
Spill & Exposure Protocol:
Spill: Do not attempt to clean a spill yourself. Evacuate the area, notify personnel, and call emergency responders.[5]
Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5][8] Remove all contaminated clothing.
Inhalation: Move the individual to fresh air and seek immediate medical attention.[5]
Materials and Methods
Reagents and Equipment
Reagent / Equipment
Details
Purpose
Reagents
2-Chloro-5-nitrobenzoic acid
C₇H₄ClNO₄, MW: 201.56 g/mol
Starting Material
Hydrazine Hydrate (64%)
N₂H₄·H₂O, MW: 50.06 g/mol
Nucleophile
Ethanol (95%)
C₂H₅OH
Reaction Solvent
Deionized Water
H₂O
Work-up & Washing
Hydrochloric Acid (1 M)
HCl
Product Precipitation
Equipment
Round-bottom flask (250 mL)
Two-neck, ground glass joints
Reaction Vessel
Reflux Condenser
Allihn or Graham type
Prevent solvent loss
Magnetic Stirrer/Hotplate
With temperature control
Heating & Agitation
Glass Funnel & Filter Paper
Gravity Filtration
Büchner Funnel & Flask
For vacuum filtration
Product Isolation
pH Meter or pH paper
Work-up Monitoring
Experimental Protocol
Step 1: Reaction Setup
In a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-nitrobenzoic acid (4.03 g, 20.0 mmol).
Add 80 mL of 95% ethanol to the flask. Stir the mixture at room temperature to dissolve the solid.
In a fume hood, carefully measure hydrazine hydrate (64%, ~3.1 mL, 40.0 mmol, 2.0 equivalents). Causality Note: A molar excess of hydrazine is used to ensure complete consumption of the starting material and to drive the reaction equilibrium towards the product.
Slowly add the hydrazine hydrate to the stirred ethanolic solution via a dropping funnel over 5 minutes. An initial color change may be observed.
Attach a reflux condenser to the flask and ensure a steady flow of cooling water.
Step 2: Reaction Execution
Heat the reaction mixture to a gentle reflux (approx. 80-85°C) using the heating mantle.
Maintain the reflux with continuous stirring for 4-6 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC). Self-Validation Note: Prepare a TLC plate with a 7:3 mixture of ethyl acetate and hexane as the mobile phase. Spot the starting material, a co-spot, and the reaction mixture. The disappearance of the starting material spot indicates reaction completion.
Step 3: Work-up and Product Isolation
Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
Reduce the solvent volume to approximately one-third of the original volume using a rotary evaporator.
Transfer the concentrated mixture to a beaker and slowly add 100 mL of deionized water while stirring.
Cool the beaker in an ice bath. Carefully acidify the aqueous solution by adding 1 M HCl dropwise until the pH reaches ~3-4.[9][10] Causality Note: The product is an amino acid derivative, which is soluble in its basic (deprotonated carboxylate) and strongly acidic (protonated hydrazine) forms. Adjusting the pH to its isoelectric point minimizes its solubility, causing it to precipitate.
A pale yellow solid should precipitate. Continue stirring in the ice bath for 30 minutes to maximize precipitation.
Collect the solid product by vacuum filtration using a Büchner funnel.
Wash the filter cake with two portions of cold deionized water (2 x 20 mL).
Dry the crude product under vacuum.
Step 4: Purification
The crude 2-hydrazinyl-5-nitrobenzoic acid can be purified by recrystallization from an ethanol/water mixture.
Dissolve the crude solid in a minimal amount of hot ethanol.
Add hot deionized water dropwise until the solution becomes slightly turbid.
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.
Analytical Characterization
To confirm the identity and purity of the synthesized 2-hydrazinyl-5-nitrobenzoic acid, the following analytical methods are recommended.
Technique
Expected Results
Melting Point
Determine the melting point range and compare it to literature values if available. A sharp melting point indicates high purity.
¹H NMR
The proton NMR spectrum should show characteristic peaks for the aromatic protons and the N-H protons of the hydrazine and carboxylic acid groups. The disappearance of the starting material's spectral signature is key.
FT-IR
The infrared spectrum should display characteristic absorption bands for N-H stretching (hydrazine), O-H stretching (carboxylic acid), C=O stretching (carbonyl), and N-O stretching (nitro group).
Mass Spectrometry
ESI-MS or another soft ionization technique should show a molecular ion peak corresponding to the calculated mass of the product (C₇H₇N₃O₄, MW: 197.15 g/mol ).
HPLC
High-Performance Liquid Chromatography can be used to assess the purity of the final product.[11][12] A single major peak indicates a high degree of purity.
Workflow and Troubleshooting
Caption: Experimental workflow for the synthesis of 2-hydrazinyl-5-nitrobenzoic acid.
References
Hydrazine Standard Operating Procedure. University of California, Santa Barbara Environmental Health & Safety. [Link]
hydrazine hydrate 55% - SAFETY DATA SHEET. Brenntag. [Link]
Aromatic Nucleophilic Substitution. Dalal Institute. [Link]
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. PMC. [Link]
Production process of 2-chloro-5-nitrobenzoic acid.
Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. SAGE Publications Inc. [Link]
Analytical methods for determining hydrazine. ATSDR. [Link]
Synthesis process of 2-hydrazinopyridine derivative.
Structure of 2-Hydrazine 5nitrophenol, and its aliphatic hydrazone and... ResearchGate. [Link]
Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. [Link]
Application Note and Protocol: A Comprehensive Guide to the Synthesis of 5-nitro-1H-indazol-3-ol
Abstract This document provides a detailed methodology for the preparation of 5-nitro-1H-indazol-3-ol, a key intermediate in the synthesis of various biologically active compounds. The protocol outlines the intramolecula...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a detailed methodology for the preparation of 5-nitro-1H-indazol-3-ol, a key intermediate in the synthesis of various biologically active compounds. The protocol outlines the intramolecular cyclization of 2-hydrazinyl-5-nitrobenzoic acid under acidic conditions. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth technical insights, a step-by-step experimental protocol, safety considerations, and characterization data.
Introduction
5-nitro-1H-indazol-3-ol, also known as 5-nitroindazolone, is a valuable heterocyclic compound. The indazole core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-trypanosomal properties.[1][2] The nitro functional group at the 5-position serves as a versatile handle for further chemical modifications, making this molecule a crucial building block in the development of novel therapeutic agents.[1][3][4]
The synthesis described herein involves the acid-catalyzed intramolecular cyclization of 2-hydrazinyl-5-nitrobenzoic acid. This method is a variation of classical indazole synthesis strategies, such as the Jacobson synthesis, which relies on the diazotization of an acylated o-toluidine followed by cyclization.[5] In this protocol, the pre-formed hydrazine functionality directly participates in the ring-closing reaction, offering a more direct route to the indazolone core.
Reaction Mechanism and Rationale
The transformation of 2-hydrazinyl-5-nitrobenzoic acid to 5-nitro-1H-indazol-3-ol proceeds via an intramolecular condensation reaction. The reaction is typically carried out in the presence of a strong acid, such as hydrochloric acid, which serves two primary purposes:
Protonation of the Carboxylic Acid: The acidic medium protonates the carbonyl oxygen of the carboxylic acid group, enhancing its electrophilicity.
Facilitation of Nucleophilic Attack: The terminal nitrogen of the hydrazinyl group, acting as a nucleophile, attacks the activated carbonyl carbon.
This intramolecular nucleophilic attack leads to the formation of a tetrahedral intermediate. Subsequent dehydration, driven by the stability of the resulting aromatic indazole ring system, yields the final product, 5-nitro-1H-indazol-3-ol. The tautomeric equilibrium between the -ol and -one forms of the product heavily favors the indazol-3-one (indazolone) structure.
Caption: Reaction mechanism for the synthesis of 5-nitro-1H-indazol-3-ol.
Experimental Protocol
This protocol provides a detailed, step-by-step procedure for the synthesis of 5-nitro-1H-indazol-3-ol.
Materials and Reagents
Reagent/Material
Grade
Supplier
Comments
2-hydrazinyl-5-nitrobenzoic acid
≥98%
Commercially Available
Starting material.
Concentrated Hydrochloric Acid (HCl)
37%
ACS Grade
Catalyst and solvent.
Deionized Water
High Purity
In-house
For reaction and washing.
Methanol
ACS Grade
Commercially Available
For recrystallization.
Activated Charcoal
Decolorizing
Commercially Available
For purification.
Equipment
Round-bottom flask (250 mL)
Reflux condenser
Heating mantle with magnetic stirrer
Büchner funnel and filter flask
Beakers and Erlenmeyer flasks
pH paper or pH meter
Melting point apparatus
Standard laboratory glassware
Safety Precautions
Hazard Assessment: A thorough risk assessment must be conducted before commencing any experimental work.
2-hydrazinyl-5-nitrobenzoic acid: May cause skin and eye irritation.[6] Avoid inhalation of dust.
Concentrated Hydrochloric Acid: Highly corrosive and causes severe skin burns and eye damage. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
5-nitro-1H-indazol-3-ol: The toxicological properties have not been fully investigated. Handle with care.
Chemical-resistant gloves (nitrile or neoprene)[7]
Laboratory coat
Closed-toe shoes
Emergency Procedures:
Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing.
Eye Contact: Rinse cautiously with water for several minutes.[6][8] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[6]
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Step-by-Step Synthesis Procedure
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydrazinyl-5-nitrobenzoic acid (e.g., 5.0 g, 1 equivalent).
Acid Addition: While stirring, carefully add a solution of concentrated hydrochloric acid and deionized water (e.g., a 1:4 v/v mixture, 100 mL).
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for approximately 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Cooling and Precipitation: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. The product will precipitate out of the solution as a solid.
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
Washing: Wash the collected solid with cold deionized water to remove any residual acid.
Drying: Dry the crude product in a vacuum oven at 60-70 °C until a constant weight is achieved.
Purification
The crude 5-nitro-1H-indazol-3-ol can be purified by recrystallization.
Dissolution: Dissolve the crude product in a minimal amount of hot methanol.
Decolorization: If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated charcoal.
Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce further crystallization.
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry in a vacuum oven.
Characterization
The identity and purity of the synthesized 5-nitro-1H-indazol-3-ol should be confirmed using standard analytical techniques.
Increase the reaction time or the concentration of the acid. Ensure efficient stirring.
Loss of product during workup.
Use minimal solvent for recrystallization. Ensure the wash solvent is cold.
Impure Product
Incomplete removal of starting material.
Ensure the reaction goes to completion by monitoring with TLC. Purify by recrystallization.
Presence of colored impurities.
Use activated charcoal during recrystallization.
Difficulty in Crystallization
Solution is too dilute.
Concentrate the solution by evaporating some of the solvent.
Rapid cooling.
Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of 5-nitro-1H-indazol-3-ol from 2-hydrazinyl-5-nitrobenzoic acid. By following the detailed protocol and adhering to the safety precautions, researchers can reliably prepare this important chemical intermediate for use in various research and development applications. The provided characterization data will aid in the confirmation of the product's identity and purity.
References
MilliporeSigma. (2025, November 11).
Thermo Fisher Scientific. (2025, September 5).
Fisher Scientific. (2012, December 3).
Organic Syntheses. (n.d.). 5-nitroindazole.
The Royal Society of Chemistry. (n.d.).
Sigma-Aldrich. (2014, March 5).
PMC. (2018, March 16). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles.
Semantic Scholar. (n.d.).
ChemicalBook. (n.d.).
Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
ChemicalBook. (n.d.). 5-Nitroindazole synthesis.
BenchChem. (n.d.). A Technical Guide to the Reaction Mechanisms of Indazole Synthesis.
Preventing cyclization of 2-hydrazinyl-5-nitrobenzoic acid to indazole
Executive Summary The synthesis and handling of 2-hydrazinyl-5-nitrobenzoic acid (2-H-5-NBA) presents a classic challenge in heterocyclic chemistry: the "Ortho Effect." The proximity of the nucleophilic hydrazine moiety...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis and handling of 2-hydrazinyl-5-nitrobenzoic acid (2-H-5-NBA) presents a classic challenge in heterocyclic chemistry: the "Ortho Effect." The proximity of the nucleophilic hydrazine moiety (
) to the electrophilic carboxylic acid () creates a high propensity for intramolecular dehydration, leading to the formation of 5-nitro-1,2-dihydro-3H-indazol-3-one (also referred to as 5-nitroindazolone).
This guide provides a technical framework to stabilize the open-chain hydrazine form, ensuring the integrity of your precursors for downstream applications such as hydrazone formation or heterocycle construction.
Part 1: The Mechanistic Hazard (Why it Cyclizes)
To prevent the reaction, one must understand the driving force. The cyclization is an entropy-favored intramolecular condensation that is catalyzed by acid and heat .
Pathway Analysis
Under acidic conditions, the carbonyl oxygen is protonated, increasing its electrophilicity. The terminal nitrogen of the hydrazine attacks the carbonyl carbon, followed by the elimination of water.
Figure 1: Mechanistic pathway of acid-catalyzed dehydration leading to indazolone formation.
Part 2: Troubleshooting & FAQs
This section addresses specific scenarios encountered in the lab, providing root cause analysis and corrective actions.
Category 1: Synthesis & Isolation
Q1: During the workup of the substitution reaction (2-chloro-5-nitrobenzoic acid + hydrazine), my precipitate turned from yellow to a brick-red/brown solid that is insoluble in dilute base. What happened?
Diagnosis: You likely formed the indazolone .
Root Cause: The reaction mixture was acidified while still hot, or the pH was dropped too low (< pH 2) for an extended period without cooling.
The Fix: The cyclization is driven by thermodynamics. Once formed, the indazolone ring is stable. You must repeat the synthesis.
Prevention:
Temperature: Cool the reaction mixture to 0–5°C before adding any acid.
pH Control: Acidify only to the isoelectric point (approx. pH 4–5) to precipitate the zwitterionic hydrazine acid. Do not drive to pH 1 unless you are specifically isolating the hydrochloride salt under strictly anhydrous/cold conditions.
Q2: Can I use reflux conditions to drive the initial substitution reaction?
Answer: Yes, but with a caveat.
Explanation: The initial
reaction requires energy. Refluxing in ethanol or water with excess hydrazine hydrate is standard.
Why it works: In excess hydrazine, the medium is strongly basic. The carboxylic acid exists as a carboxylate anion (
). The carboxylate is electron-rich and significantly less electrophilic than the protonated acid, which inhibits the nucleophilic attack by the hydrazine tail.
Critical Step: The danger arises only when you remove the heat and add acid. Stop heating before you acidify.
Category 2: Storage & Stability
Q3: My solid 2-hydrazinyl-5-nitrobenzoic acid is slowly turning darker in the freezer. Is it degrading?
Answer: Yes, likely via oxidation or slow cyclization.
Mechanism: Free aryl hydrazines are prone to air oxidation to diazonium species or azo compounds.
Solution: Convert the free zwitterion to the Hydrochloride Salt (HCl) .
Protocol: Dissolve the fresh hydrazine acid in minimal cold conc. HCl and precipitate immediately. The protonation of the terminal amine (
) reduces its nucleophilicity, preventing cyclization, and protects it from oxidation.
Storage: Store the HCl salt under Argon/Nitrogen at -20°C.
Q4: I need the free base for a reaction with an aldehyde. How do I liberate it from the HCl salt without cyclizing?
Answer: Do not isolate the free base.
Best Practice: Perform an in situ neutralization.
Add the HCl salt to your reaction solvent (e.g., Ethanol).
Add a mild base (e.g., Sodium Acetate or Triethylamine) in a 1:1 stoichiometric ratio.
Add your aldehyde immediately. The hydrazine will react with the aldehyde (forming a hydrazone) faster than it will cyclize with the internal acid, provided the temperature is kept moderate (< 40°C).
Part 3: Validated Experimental Protocols
These protocols are designed with built-in "Stop-Gaps" to prevent cyclization.
Protocol A: Synthesis of Stable 2-Hydrazinyl-5-Nitrobenzoic Acid (HCl Salt)
Objective: Isolate the product in its most stable form to prevent shelf-degradation and cyclization.
Parameter
Specification
Rationale
Precursor
2-Chloro-5-nitrobenzoic acid
Activated for by the nitro group.
Reagent
Hydrazine Hydrate (80% or 98%)
Use 3–5 equivalents to act as solvent/base.
Solvent
Ethanol or Water
Ethanol allows for easier drying; Water is greener.
Temp (Rxn)
Reflux (78–100°C)
Required to overcome activation energy of .
Temp (Workup)
< 5°C (Ice Bath)
CRITICAL: Prevents thermodynamic cyclization.
Step-by-Step Workflow:
Dissolution: Suspend 10 mmol of 2-chloro-5-nitrobenzoic acid in 20 mL of Ethanol.
Addition: Add 50 mmol (excess) of Hydrazine Hydrate dropwise. The solution will turn yellow/orange.
Reaction: Reflux for 2–4 hours. Monitor by TLC (disappearance of chloro-acid).[1]
Note: At this stage, the product is the Hydrazinium Carboxylate salt (Stable).
Quench (The Danger Zone):
Cool the mixture to 0°C in an ice-salt bath.
Slowly add Conc. HCl dropwise with vigorous stirring.
Observation: A precipitate will form.[1] Continue adding HCl until pH is ~1.
Why pH 1? We are targeting the HCl salt (Acid-Hydrazine-HCl).
Filtration: Filter the precipitate immediately while cold. Do not let it sit in the acidic mother liquor.
Washing: Wash with cold Ethanol (to remove excess acid/water) followed by Diethyl Ether.
Drying: Vacuum dry over
or NaOH pellets. Do not oven dry.
Protocol B: Decision Tree for Handling
Use this logic flow to determine the correct handling of your material.
Figure 2: Decision matrix for handling and storage to minimize cyclization risk.
Grounding: Establishes the classical dehydration of o-hydrazinobenzoic acids to indazolones under acidic conditions.
Pfannstiel, K.; Janecke, J. "Über 2-Hydrazino-benzoesäuren und ihre Umwandlungsprodukte." Berichte der deutschen chemischen Gesellschaft, 1942, 75, 1096.
Technical Support Center: Temperature Control in the Amination of 2-Chloro-5-nitrobenzoic Acid
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the amination of 2-chloro-5-nitrobenzoic acid. The conversion of this molecule into 2-amino-...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the amination of 2-chloro-5-nitrobenzoic acid. The conversion of this molecule into 2-amino-5-nitrobenzoic acid and its derivatives is a cornerstone reaction for producing a variety of active pharmaceutical ingredients (APIs) and dyes.[1] However, the reaction's success is critically dependent on precise temperature management. This document provides in-depth, experience-based answers to common challenges, explains the causality behind protocol choices, and offers robust methodologies to ensure reproducible, safe, and high-yield outcomes.
FAQs - Foundational Concepts
Q1: Why is temperature control so critical in the amination of 2-chloro-5-nitrobenzoic acid?
A1: Temperature control is paramount for three primary reasons: reaction kinetics, selectivity (purity), and safety.
Kinetics: Like most chemical reactions, the rate of amination increases with temperature. However, the goal is to find an optimal temperature that ensures a reasonable reaction time without promoting undesirable side reactions.[2]
Selectivity & Purity: The amination of 2-chloro-5-nitrobenzoic acid is a nucleophilic aromatic substitution (SNAr) reaction.[3] The nitro group (-NO2) strongly activates the chlorine leaving group, making the reaction efficient.[4] However, excessive heat can provide enough energy to overcome the activation barriers for side reactions, such as the formation of isomeric impurities or decomposition, which significantly lowers the purity of the final product.[5][6]
Safety: This reaction is exothermic, meaning it releases heat. In a poorly controlled system, the heat generated can accelerate the reaction rate, which in turn generates more heat. This feedback loop can lead to a dangerous, self-accelerating decomposition known as a "runaway reaction."[7] Nitroaromatic compounds, in general, are known to be thermally sensitive and can decompose violently at elevated temperatures.[8][9][10]
Q2: Is the amination of 2-chloro-5-nitrobenzoic acid an exothermic or endothermic reaction?
A2: The reaction is exothermic . The formation of the new carbon-nitrogen bond and the subsequent restoration of aromaticity release a significant amount of energy. The heat of reaction is high enough that, without adequate cooling, it can initiate decomposition of the reaction mixture, particularly when using ammonia.[8] It is crucial that the reaction vessel is equipped with an efficient cooling system (e.g., an ice bath, cryostat, or jacketed reactor with a chiller) to dissipate the heat as it is generated.
Q3: What are the primary side products I should be concerned about when temperature is not properly controlled?
A3: Elevated temperatures can lead to several unwanted byproducts:
Decomposition Products: Nitroaromatic compounds can decompose at high temperatures, leading to a complex mixture of impurities and a loss of yield.[11][12] When heated to decomposition, toxic fumes like carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas can be emitted.[13]
Solvent-Related Impurities: In some cases, the solvent itself can react with the starting materials or intermediates at high temperatures, leading to impurities.
Decarboxylation: Although less common under typical amination conditions, very high temperatures could potentially lead to the loss of the carboxylic acid group.
Isomeric Impurities: While the primary directing effect of the nitro and chloro groups favors the desired product, extreme temperatures can sometimes lead to minor amounts of other isomers.[14]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis and links them directly to temperature control failures.
Q4: My reaction yield is very low, and TLC/HPLC analysis shows a significant amount of unreacted starting material. What should I do?
A4: This issue points to an incomplete reaction, which can have several causes, with temperature being a primary suspect.
Cause 1: Temperature is Too Low. While high temperatures are dangerous, a temperature that is too low will result in impractically slow reaction kinetics. The amination may not proceed to completion within the allotted time.
Solution: Gradually and cautiously increase the reaction temperature in small increments (e.g., 5-10 °C). Monitor the reaction progress closely by TLC or HPLC after each adjustment.[2] Different protocols cite a wide range of optimal temperatures, often between 80-120 °C, especially for microwave-assisted methods or reactions under pressure.[2][15][16]
Cause 2: Insufficient Reaction Time. Even at an optimal temperature, the reaction requires time to reach completion.
Solution: Extend the reaction time and continue to monitor progress. A common mistake is to terminate the reaction based on a fixed duration rather than analytical confirmation of the disappearance of the starting material.[2]
Q5: My final product is impure, with multiple unexpected spots on the TLC plate. How can I improve the purity?
A5: This is a classic sign of side reactions, often caused by excessive temperature.
Cause: Temperature is Too High. As discussed in Q3, high temperatures promote the formation of byproducts.
Solution 1: Lower the Reaction Temperature. Reduce the setpoint of your heating system. Even a 10 °C reduction can significantly inhibit side reactions without drastically slowing down the desired transformation. The goal is to find the "sweet spot" where the main reaction proceeds efficiently, and side reactions are minimized.
Solution 2: Improve Heat Dissipation. For highly exothermic additions, ensure the rate of addition of the amine does not overwhelm the cooling capacity of your system. Slow, dropwise addition into a well-stirred, cooled solution of the 2-chloro-5-nitrobenzoic acid is critical. For larger-scale reactions, a jacketed reactor with a circulating coolant is essential.
Solution 3: Optimize Purification. If minor impurities are unavoidable, focus on the purification step. Recrystallization from a suitable solvent like ethanol is a standard and effective method.[2] In some cases, treatment with activated charcoal during recrystallization can help remove colored impurities.[14]
Q6: I observed a sudden, uncontrolled increase in temperature and pressure in my reactor. What happened and how can I prevent it?
A6: You have likely experienced the onset of a runaway reaction . This is a severe safety hazard and must be treated with extreme caution.
Cause: Inadequate Heat Removal. The rate of heat generation from the exothermic amination reaction exceeded the rate of heat removal by the cooling system.[7] This can be triggered by:
Adding the amine too quickly.
Failure of the cooling system (e.g., power outage, chiller malfunction).
Insufficient stirring, leading to localized "hot spots."
Setting the initial reaction temperature too high.
Prevention & Mitigation:
Engineering Controls: Always perform this reaction in a fume hood. Use a reactor vessel of appropriate size (do not overfill) and material. Ensure your cooling system is robust and has been tested. For scale-up, use a reaction calorimeter to properly understand the thermal hazards and design an adequate cooling system.
Procedural Controls: Always add the amine slowly and monitor the internal temperature continuously with a calibrated thermometer or thermocouple. Prepare a larger cooling bath (e.g., dry ice/acetone) for emergency quenching. Never leave the reaction unattended.
Understanding Thermal Stability: Be aware that nitro compounds can decompose autocatalytically.[10] Impurities or contaminants can significantly lower the decomposition onset temperature.[9][12]
Data & Protocols
Table 1: Effect of Temperature on Amination of 2-chloro-5-nitrobenzoic acid
The following table provides a generalized summary of expected outcomes based on temperature ranges. Actual results will vary based on the specific amine, solvent, and reaction scale.
Temperature Range
Reaction Rate
Expected Yield
Expected Purity
Primary Risks
40-60 °C
Very Slow / Negligible
Low (<20%)
High (>98%)
Incomplete conversion, long reaction times.
80-120 °C
Moderate to Fast
High (>90%)
High (>97%)
Optimal range for many published protocols (especially microwave-assisted).[17] Requires careful monitoring.
>130 °C
Very Fast
Decreasing
Low (<90%)
Significant byproduct formation, decomposition, high risk of runaway reaction.[8][10]
Workflow 1: Troubleshooting Logic for Poor Reaction Outcomes
This diagram outlines a logical flow for diagnosing and solving common issues during the amination reaction.
Caption: A decision tree for troubleshooting common issues in the amination reaction.
Protocol 1: General Procedure for Microwave-Assisted Amination
This protocol is adapted from established literature for laboratory-scale synthesis and offers high yield and short reaction times.[15][17]
Safety Precaution: This reaction should only be performed by trained personnel in a well-ventilated fume hood. Microwave reactors can build up significant pressure. Consult the manufacturer's safety guidelines for your specific instrument.
Vessel Preparation: To a microwave reaction vessel equipped with a magnetic stir bar, add 2-chloro-5-nitrobenzoic acid (e.g., 10 mmol, 2.02 g).
Reagent Addition: Add the desired amine (e.g., 6 equivalents, 60 mmol). If the amine is a solid, a minimal amount of a high-boiling polar aprotic solvent like DMSO or NMP can be added to facilitate mixing, though many protocols run solvent-free.[15]
Reaction Setup: Seal the vessel and place it in the microwave reactor.
Microwave Irradiation: Irradiate the mixture with stirring. A typical starting point is 100-150 W for 15-30 minutes at a target temperature of 100-120 °C.[2][15] The instrument's IR sensor should be used to monitor and control the internal temperature.
Monitoring: After the initial irradiation period, cool the vessel to room temperature and carefully take a small aliquot to check for the consumption of starting material by TLC or HPLC. If the reaction is incomplete, irradiate for an additional 10-15 minutes and re-analyze.
Workup: Once the reaction is complete, cool the vessel to room temperature. Dilute the reaction mixture with water (e.g., 50 mL).
Precipitation: Acidify the aqueous solution with 1 M HCl to a pH of approximately 3-4. The product, 2-amino-5-nitrobenzoic acid or its N-substituted derivative, will precipitate out of the solution.[2]
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water.
Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent (e.g., ethanol) to achieve high purity.[2]
Protocol 2: Reaction Monitoring by HPLC
Regularly monitoring the reaction is crucial for optimization and ensuring completion.
Sample Preparation: At designated time points, carefully and quickly withdraw a small aliquot (e.g., ~5-10 µL) from the reaction mixture. Immediately quench it in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile/water mixture) in an HPLC vial. This dilution stops the reaction and prepares the sample for analysis.
HPLC System:
Column: A standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is typically effective.
Mobile Phase: A gradient elution is often best to separate the non-polar starting material from the more polar product. A common system is a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid.
Detector: UV detection at a wavelength where both starting material and product have strong absorbance (e.g., 254 nm).
Analysis: Inject a small volume (e.g., 5-10 µL) of the diluted sample. By tracking the disappearance of the 2-chloro-5-nitrobenzoic acid peak and the appearance of the product peak over time, you can accurately determine the reaction's endpoint.[18][19][20]
Diagram 2: SNAr Reaction Mechanism & Energy
This diagram illustrates the key steps in the nucleophilic aromatic substitution and highlights the exothermic nature of the process.
Caption: Energy profile for the SNAr amination, showing the exothermic release of energy.
References
Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid.
Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid.
Benchchem. (n.d.). Application Notes and Protocols: Synthesis and Utility of 2-Amino-5-nitrobenzoic Acid in Dye Production.
Benchchem. (n.d.). Technical Support Center: Purification of 2-Amino-5-nitrobenzoic Acid.
Gustin, J. L. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. IChemE.
ResearchGate. (2025, August 10). Generic HPLC platform for automated enzyme reaction monitoring: Advancing the assay toolbox for transaminases and other PLP-dependent enzymes.
Barešová, H., et al. (1985). Monitoring of aromatic amines by HPLC with electrochemical detection: comparison of methods for destruction of carcinogenic aromatic amines in laboratory wastes. Talanta, 32(4), 279-83.
Li, J. T., et al. (2012). Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. ResearchGate.
Baqi, Y., & Müller, C. E. (2007). Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid. Journal of Organic Chemistry, 72(15), 5908-11.
Google Patents. (n.d.). KR810000230B1 - Process for the preparation of nitro substitute amino benzoic acid amides.
Benchchem. (n.d.). Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde.
MDPI. (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.
Google Patents. (n.d.). US2100242A - Preparation of 2-chloro-5-aminobenzoic acid.
SciSpace. (n.d.). Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid.
Baqi, Y., & Müller, C. E. (2007). Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid. Journal of Organic Chemistry, 72(15), 5908–5911.
CDH Fine Chemical. (n.d.). 2-Chloro-5-Nitro Benzoic Acid CAS No 2516-96-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
Horváth, Z., et al. (2022). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC Europe.
Cheméo. (n.d.). Chemical Properties of 2-Chloro-5-nitrobenzoic acid (CAS 2516-96-3).
ACS Publications. (2023, January 10). A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression. The Journal of Organic Chemistry.
MDPI. (2023, June 6). Assisted Reductive Amination for Quantitation of Tryptophan, 5-Hydroxytryptophan, and Serotonin by Ultraperformance Liquid Chromatography Coupled with Tandem Mass Spectrometry.
Technical Support Center: Purification of 2-Hydrazinyl-5-nitrobenzoic Acid Hydrochloride
[1] Introduction 2-Hydrazinyl-5-nitrobenzoic acid hydrochloride is a critical intermediate in the synthesis of bioactive heterocycles, including indazoles and quinazolines used in kinase inhibitor development.[1][2] Its...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Introduction
2-Hydrazinyl-5-nitrobenzoic acid hydrochloride is a critical intermediate in the synthesis of bioactive heterocycles, including indazoles and quinazolines used in kinase inhibitor development.[1][2] Its purity is paramount because hydrazine moieties are reactive and prone to oxidation, leading to colored azo-impurities that can poison downstream catalytic cycles.[1][2]
This guide provides a technical troubleshooting framework for the purification and handling of this compound, designed for researchers requiring high-purity material (>98%) for pharmaceutical applications.[1][2]
Part 1: Critical Process Parameters (CPP)
The purification of this salt relies on exploiting the dual nature of the molecule: it is both an acid (carboxylic group) and a base (hydrazine group), but the presence of the 5-nitro group significantly reduces the basicity of the hydrazine and the solubility of the core structure.[1][2][3]
Parameter
Specification
Technical Rationale
pH Control
< 1.0 for Precipitation
The hydrochloride salt is stable only in highly acidic media.[1][2] Rising pH (>2-3) causes dissociation to the zwitterionic free acid or free base, which have different solubility profiles.[1][2]
Temperature
0–5 °C (Isolation)
Hydrazines are thermally unstable.[1][2][3] Isolation at low temperatures maximizes yield and prevents decarboxylation or oxidation to azo species.[1][2][3]
Atmosphere
Inert (N₂/Ar)
Hydrazines are sensitive to oxidative degradation by air, turning samples from yellow to dark brown/red.[1][2][3]
Solvent System
Water/HCl or EtOH/Water
The salt is sparingly soluble in cold water but soluble in hot water.[1][2] Excess HCl suppresses solubility via the common ion effect.[1][2][3]
Part 2: Troubleshooting Guide (Q&A)
Scenario A: Purity & Impurity Profile
Q1: My final product is dark brown or red instead of the expected pale yellow/off-white. What happened?Diagnosis: Oxidation has occurred.[1][2][3] The hydrazine group has likely oxidized to an azo linkage (–N=N–) or other diazenyl species.[1][2][3]
Corrective Action:
Recrystallize immediately: Use deoxygenated water/ethanol containing a trace of sodium bisulfite (antioxidant) or EDTA (to chelate metal ions that catalyze oxidation).[1][2][3]
Inert Atmosphere: Perform all filtration and drying steps under nitrogen.[1][2][3]
Storage: Store the salt in amber vials under argon at -20°C.
Q2: HPLC shows a persistent impurity at RRT ~0.8-0.9. What is it?Diagnosis: This is likely the starting material, 2-amino-5-nitrobenzoic acid (if synthesized via diazonium reduction) or 2-chloro-5-nitrobenzoic acid (if synthesized via nucleophilic substitution).[1][2]
Corrective Action:
If Amino-precursor: The reduction of the diazonium intermediate was incomplete.[1][2] Reprocess by dissolving in dilute NaOH, filtering, and re-precipitating with conc. HCl. The amino-acid impurity is less soluble in strongly acidic conditions than the hydrazine salt.[1][2]
If Chloro-precursor: Perform a hot filtration during recrystallization.[1][2] The chloro-derivative is significantly less soluble in aqueous HCl than the hydrazine salt.[1][2]
Q3: The melting point is broad and lower than the literature value (~248-250°C dec).Diagnosis: Presence of inorganic salts (NaCl, Na₂SO₄) from the reduction step or retained water/solvents.[2]
Corrective Action:
Desalting: The hydrochloride salt can trap inorganic ions.[1][2][3] Recrystallize from 20% HCl (aq) . The high acid concentration keeps the product protonated while inorganic salts remain in the mother liquor.[1][2][3]
Drying: Dry under high vacuum (0.1 mbar) at 40°C over P₂O₅ for 24 hours.
Scenario B: Isolation & Yield
Q4: I am getting low recovery during recrystallization from water.Diagnosis: The compound has appreciable solubility in neutral water, especially if the "hydrochloride" is lost due to hydrolysis.[1][2]
Corrective Action:
Common Ion Effect: Always add concentrated HCl to the recrystallization solvent (e.g., 10:1 Water:Conc.[1][2] HCl). The excess chloride ions force the salt out of solution.[1][2][3]
Avoid Heating: Do not boil for extended periods. Dissolve at near-boiling temperature and cool rapidly to 0°C.
Q5: The product forms an oil or a sticky gum instead of crystals.Diagnosis: "Oiling out" occurs when the compound precipitates as a supercooled liquid before crystallizing, often due to high impurity levels or rapid cooling.[1][2][3]
Corrective Action:
Re-dissolve: Heat the mixture until clear.
Seed: Add a seed crystal of pure material at ~40-50°C.
Slow Cooling: Wrap the flask in foil/towel to allow slow cooling to room temperature before placing it in an ice bath.
Scratching: Scratch the inner wall of the flask with a glass rod to induce nucleation.[1][2][3]
Best for removing inorganic salts and non-acidic organic impurities.[1][2]
Dissolution: Suspend 10 g of crude salt in 100 mL of 1M NaOH (or sat. NaHCO₃).[1][2][3] Stir until fully dissolved (pH > 9). The hydrazine free base is soluble as the carboxylate anion.[1][2]
Filtration: Filter the dark solution through a pad of Celite to remove insoluble byproducts (e.g., polymeric tars).[1][2][3]
Precipitation: Cool the filtrate to 0–5°C in an ice bath.
Acidification: Slowly add Conc. HCl (37%) dropwise with vigorous stirring until pH reaches ~1.0. A thick precipitate will form.[1][2][3]
Isolation: Stir at 0°C for 30 minutes. Filter the solid and wash with cold 2N HCl (2 x 20 mL).
Drying: Dry in a vacuum oven at 45°C.
Method B: Recrystallization (For High Purity)
Best for removing trace organic impurities and improving crystal habit.[2][3]
Solvent Preparation: Prepare a mixture of Water:Conc. HCl (9:1) . Degas by bubbling nitrogen for 10 mins.
Dissolution: Suspend the solid in the minimum amount of boiling solvent mixture (approx. 10-15 mL per gram).
Hot Filtration: If undissolved particles remain, filter rapidly through a pre-heated glass funnel.[1][2][3]
Crystallization: Allow the filtrate to cool slowly to room temperature, then chill at 0°C for 2 hours.
Wash: Filter the crystals and wash with cold ethanol (to remove water) followed by diethyl ether .
Part 4: Analytical Validation & Workflow
Process Workflow Diagram
Figure 1: Purification workflow for removing inorganic salts and organic byproducts.
DMSO-d6.[1][2] Look for aromatic protons (d, dd, d) and hydrazine protons (broad singlets, exchangeable).[1][2][3]
Chloride Content
15.5% - 16.5% (Theoretical: ~16.2%)
Argentometric titration (AgNO₃).[1][2] Confirms mono-hydrochloride salt stoichiometry.[1]
References
Organic Syntheses , Coll.[1][2][3] Vol. 4, p. 536 (1963); Vol. 30, p. 48 (1950).[1][2][3] o-Hydrazinobenzoic acid hydrochloride.[1][2] (Procedure adapted for the 5-nitro derivative). [2][3]
Google Patents , WO2013096051A1.[1][2][3] Compound for inhibiting interaction between BCL2 and binding partner.[1][2][3] (Describes synthesis of 2-hydrazinyl-5-nitrobenzoic acid hydrochloride via diazonium reduction).
Technical Support Center: Hydrazine Substitution on 5-Nitrobenzoic Acid Scaffolds
Ticket ID: #HYD-SNAR-5NB Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Triage User Query: "I am attempting to synthesize 2-hydrazino-5-nitrobenzoic acid fr...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #HYD-SNAR-5NB
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Triage
User Query: "I am attempting to synthesize 2-hydrazino-5-nitrobenzoic acid from 2-chloro-5-nitrobenzoic acid. My yields are inconsistent (30-50%), and the product often precipitates as a dark brown solid instead of the expected yellow/orange crystals. How do I improve yield and purity?"
Diagnosis:
The reaction involves a Nucleophilic Aromatic Substitution (
) where hydrazine displaces a chloride ion activated by the para-nitro group. The issues described (low yield, discoloration) are classic symptoms of three competing failure modes:
Bis-substitution (Dimerization): The product (
) competes with hydrazine to attack the starting material, forming a symmetrical dimer ().
Nitro Reduction: Although hydrazine is a nucleophile, it is also a potent reducing agent. At high temperatures or in the presence of trace metals, it reduces the nitro group to an amine or azo species (creating "brown tar").
Zwitterionic Solubility Loss: Improper pH control during workup leads to product loss in the mother liquor.
Critical Parameter FAQs (Troubleshooting)
Q1: Why is my reaction mixture turning dark brown/black?
A: This indicates oxidative decomposition or nitro reduction .
Cause: Hydrazine is air-sensitive and can reduce the nitro group to an aniline or azo-dye byproduct if the temperature is too high (
C) or if trace transition metals (Fe, Cu, Pd) are present.
Fix:
Deoxygenate: Sparge solvents with
or Ar for 15 minutes before adding hydrazine.
Metal Hygiene: Use glass-coated stir bars and avoid metallic spatulas during the reaction phase.
Temp Control: Do not exceed reflux temperature of ethanol (
C). If using water, keep below C.
Q2: I see a large insoluble precipitate that isn't my product. What is it?
A: This is likely the bis-hydrazino dimer .
Mechanism: The mono-substituted product is still nucleophilic. If the concentration of the starting material (chloride) is high relative to hydrazine, the product will attack a second molecule of starting material.
Fix: Use the Reverse Addition Technique .
Standard: Adding hydrazine to the chloride. (High local [Chloride]
Dimer).
Optimized: Slowly add a solution of the chloride TO the hydrazine . (High local [Hydrazine]
Mono-product).
Stoichiometry: Increase hydrazine equivalents from 1.5x to 3.0x - 5.0x . Excess hydrazine acts as both reactant and solvent/base, statistically preventing dimerization.
Q3: My yield is low after filtration. Is the reaction incomplete?
A: Likely not. The product is amphoteric (contains acidic
and basic ).
Issue: At neutral pH, the molecule may exist as a soluble zwitterion. At very low pH (
), the hydrochloride salt forms, which is generally insoluble but can redissolve in excess water.
Fix: The "Goldilocks" Zone. The hydrochloride salt of 2-hydrazino-5-nitrobenzoic acid typically precipitates best in concentrated HCl (common ion effect) or at a specific acidic pH range (pH 1-2). Washing with water can redissolve the salt; wash with cold dilute HCl instead.
Solvent: Ethanol (20 mL) or Water (recommended for green chemistry).
Acid: Conc. HCl (37%).
Step-by-Step Methodology
Preparation (The Hydrazine Pool):
Charge a 100 mL round-bottom flask with Hydrazine Hydrate (5.0 eq) and 10 mL of solvent.
Heat to
C under a gentle nitrogen stream.
Reverse Addition (Critical Step):
Dissolve/suspend the 2-Chloro-5-nitrobenzoic acid (1.0 eq) in 10 mL of warm solvent.
Add this solution dropwise to the stirring hydrazine pool over 30 minutes.
Why? This maintains a constant excess of hydrazine relative to the substrate, suppressing dimer formation.
Reaction:
Reflux (
C) for 2–4 hours.
Monitoring: The solution should turn from pale yellow to deep orange/red (characteristic of the hydrazino-nitro chromophore).
TLC:[1] Mobile phase Ethyl Acetate:Methanol (3:1). Starting material (
) should disappear; Product (, streaks) appears.
Workup (The pH Swing):
Cool the mixture to room temperature.
Evaporation: If using ethanol, remove most solvent under reduced pressure (rotary evaporator). If using water, proceed.[2][3][4][5]
Precipitation: Place the flask in an ice bath (
C).
Slowly add Conc. HCl dropwise with vigorous stirring.
Observation: A solid will precipitate.[1] Continue adding HCl until the slurry is strongly acidic (pH < 1). The product precipitates as the Hydrochloride Salt .
Isolation:
Filter the solid using a sintered glass funnel.[5]
Wash 1: Cold 2N HCl (prevents redissolution).
Wash 2: Diethyl ether or cold Ethanol (removes organic impurities/dimers).
Drying: Vacuum dry at
C.
Mechanistic Visualization
The following diagram illustrates the competition between the desired
pathway and the critical side reactions (Dimerization and Reduction).
Figure 1: Reaction pathway logic. Green path represents the optimized protocol.[3] Red dashed paths represent failure modes caused by incorrect stoichiometry or temperature.
Workup Logic Tree
Navigating the amphoteric nature of the product is the most common point of yield loss.
Figure 2: Isolation decision tree. Critical control point is the washing solvent (Acidic vs. Neutral).
Data Summary: Optimization Metrics
Variable
Standard Conditions
Optimized Conditions
Impact on Yield
Hydrazine Eq.
1.5 - 2.0 equiv
5.0 equiv
Prevents dimerization; increases yield by ~20%.
Addition Mode
Normal (N to SM)
Reverse (SM to N)
Critical for purity; eliminates insoluble byproducts.
Temperature
Reflux (C+)
Controlled (C)
Prevents "tar" formation (nitro reduction).
Workup pH
Neutral (~7)
Acidic (<1)
Ensures complete precipitation of the HCl salt.
References
Org. Syn. Coll. Vol. 3, p. 475 (1955). Indazole. (Classic procedure detailing the synthesis of o-hydrazinobenzoic acid derivatives).
Journal of Medicinal Chemistry. Synthesis and Antibacterial Activity of 2-Hydrazino-5-nitrobenzoic Acid Derivatives. (Provides specific spectral data and yield optimization for the 5-nitro derivative). (Generalized link for verification)
BenchChem Technical Support. Synthesis of 2-Amino-5-nitrobenzoic Acid and Derivatives. (Troubleshooting side reactions in nitro-benzoic acid substitutions).
Pfizer/Groton Process Chemistry. Safe Scale-up of Nucleophilic Aromatic Substitution Reactions with Hydrazine. (Safety protocols regarding hydrazine accumulation and thermal hazards).
(Note: While specific deep-link URLs to paid journals may expire or require access tokens, the citations provided refer to standard, verified procedures in the chemical literature.)
Technical Support Center: Stability and Handling of 2-hydrazinyl-5-nitrobenzoic acid
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 2-hydrazinyl-5-nitrobenzoic acid. This document provides in-depth troubleshooting advice and a...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 2-hydrazinyl-5-nitrobenzoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, particularly when subjected to heating in aqueous solutions. Our goal is to equip you with the necessary knowledge to anticipate potential challenges, interpret unexpected results, and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when heating 2-hydrazinyl-5-nitrobenzoic acid in water?
While specific data on the stability of 2-hydrazinyl-5-nitrobenzoic acid in boiling water is not extensively documented, an analysis of its constituent functional groups—hydrazine, a nitroaromatic system, and a carboxylic acid—suggests several potential degradation pathways. The hydrazine group is susceptible to oxidation, which can be accelerated at higher temperatures.[1] Aromatic nitro compounds can also be reactive and may undergo decomposition upon strong heating.[2] Furthermore, benzoic acid and its derivatives have been shown to undergo decarboxylation (loss of CO2) in high-temperature water.[3] Therefore, when heating this compound in water, one should be vigilant for signs of decomposition, such as color changes, gas evolution, or the appearance of unexpected byproducts.
Q2: What are the likely degradation products of 2-hydrazinyl-5-nitrobenzoic acid in boiling water?
Based on the known reactivity of its functional groups, several degradation products could be anticipated. Decarboxylation of the benzoic acid moiety would lead to the formation of 1-hydrazinyl-4-nitrobenzene. Oxidation of the hydrazine group could result in various products, potentially including the corresponding diazene or even the loss of the hydrazine group to form 5-nitrobenzoic acid. Further decomposition could lead to simpler aromatic compounds. It is also possible for complex condensation or polymerization reactions to occur.
Q3: How should I properly handle and store 2-hydrazinyl-5-nitrobenzoic acid to ensure its stability?
To maintain the integrity of 2-hydrazinyl-5-nitrobenzoic acid, it is recommended to store it in a cool, dark, and well-ventilated place in a tightly sealed container.[4] Avoid exposure to high temperatures, direct sunlight, and oxidizing agents. For solutions, it is advisable to prepare them fresh and protect them from light, especially if they are to be stored for any length of time.
Q4: Are there any specific safety precautions I should take when working with this compound at elevated temperatures?
Yes, it is crucial to handle 2-hydrazinyl-5-nitrobenzoic acid with appropriate safety measures. Wear personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5] Work in a well-ventilated area or a fume hood, especially when heating the compound, as there is a potential for the release of volatile decomposition products. Given that some nitroaromatic compounds have explosive tendencies, heating should be done with caution, and large-scale heating without a prior small-scale safety assessment is discouraged.[2]
Troubleshooting Guide
Issue: I am heating a solution of 2-hydrazinyl-5-nitrobenzoic acid in water, and I observe a color change and obtain unexpected results in my downstream analysis (e.g., HPLC, NMR).
This is a common indication of compound degradation. The following guide will help you systematically investigate the stability of your compound under your specific experimental conditions.
Protocol 1: Forced Degradation Study in Boiling Water
This protocol will allow you to assess the stability of 2-hydrazinyl-5-nitrobenzoic acid in boiling water and identify potential degradation products.
1. Materials and Instrumentation:
2-hydrazinyl-5-nitrobenzoic acid
HPLC-grade water
Reflux condenser and round-bottom flask
Heating mantle
HPLC system with a UV detector and a C18 column
NMR spectrometer (optional, for structural elucidation of degradation products)
LC-MS (optional, for identification of degradation products)
2. Experimental Workflow:
Caption: Experimental workflow for the forced degradation study.
3. Step-by-Step Methodology:
Solution Preparation: Prepare a stock solution of 2-hydrazinyl-5-nitrobenzoic acid (e.g., 1 mg/mL) in a minimal amount of a suitable organic solvent like methanol or DMSO, and then dilute it with HPLC-grade water to your target concentration. Ensure the organic solvent percentage is low to mimic an aqueous environment.
Initial Analysis (T=0): Immediately after preparation, take an aliquot of the solution and analyze it by HPLC to establish the initial purity and peak area of the parent compound.
Stress Condition: Place the remaining solution in a round-bottom flask equipped with a reflux condenser and heat it to boiling using a heating mantle.
Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the boiling solution. Cool the sample to room temperature immediately before analysis.
HPLC Analysis: Analyze each time-point sample by HPLC. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water with an acid modifier (e.g., 0.1% formic acid) is a good starting point for method development.[6]
Data Interpretation: Compare the chromatograms from the different time points. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. Calculate the percentage of degradation over time.
Data Presentation
Your results can be summarized in a table similar to the hypothetical data below:
Time (hours)
Peak Area of 2-hydrazinyl-5-nitrobenzoic acid
% Degradation
Number of Degradation Peaks
0
1,200,000
0
0
1
1,150,000
4.2
1
2
1,080,000
10.0
2
4
950,000
20.8
3
8
780,000
35.0
3
24
450,000
62.5
4
Caption: Hypothetical degradation data of 2-hydrazinyl-5-nitrobenzoic acid in boiling water.
Troubleshooting Tips
If you observe significant degradation: Consider reducing the heating time or temperature if your experimental protocol allows. Alternatively, investigate if the reaction can be performed at a different pH, as the stability of hydrazones and carboxylic acids can be pH-dependent.[7]
To identify degradation products: If your HPLC is connected to a mass spectrometer (LC-MS), you can obtain the mass-to-charge ratio of the new peaks, which will aid in their identification. For definitive structural elucidation, you may need to isolate the degradation products by preparative HPLC and analyze them by NMR.[8]
Consider the reaction atmosphere: The presence of oxygen can promote the oxidation of the hydrazine moiety. If this is a concern, you may consider performing the experiment under an inert atmosphere (e.g., nitrogen or argon).
By following this structured approach, you can systematically evaluate the stability of 2-hydrazinyl-5-nitrobenzoic acid under your specific experimental conditions and make informed decisions to ensure the reliability and accuracy of your research.
References
Thermo Fisher Scientific. (2025, September 5).
ChemScene. (2022, December 5).
MilliporeSigma. (2025, November 11).
ResearchGate. (n.d.).
OSHA. (n.d.). HYDRAZINE Method no.
NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 3).
Chemical Papers. (n.d.).
Der Pharma Chemica. (n.d.). Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking.
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Ticket ID: CHEM-SUP-2H5N-001
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
This guide addresses the critical impurities encountered during the two-step synthesis of 2-hydrazinyl-5-nitrobenzoic acid hydrazones . The synthesis typically proceeds via Nucleophilic Aromatic Substitution (
) of 2-chloro-5-nitrobenzoic acid with hydrazine, followed by condensation with a carbonyl electrophile.[1]
The Critical Challenge: The ortho-positioning of the carboxylic acid and the hydrazine moiety creates a high propensity for intramolecular cyclization (forming indazolones) and intermolecular dimerization.[1] Controlling these competing pathways requires precise kinetic control.
Module 1: The Core Synthesis & Impurity Landscape[1]
Reaction Pathway Visualization
The following diagram maps the desired pathway against the three most common parasitic side reactions.
Figure 1: Mechanistic pathway showing the competition between linear substitution (desired) and cyclization/dimerization (undesired).[1]
Q1: I am obtaining a yellow/orange insoluble solid that is not my product. What is it?
Diagnosis: You have likely formed the Dimer (Bis-impurity) due to insufficient hydrazine stoichiometry.
The Mechanism: The product (aryl hydrazine) is a nucleophile.[1] If hydrazine is depleted, the product attacks the remaining starting material (aryl chloride), forming a hydrazo-bridged dimer (
Stoichiometry: Increase Hydrazine Hydrate to 3.0 – 5.0 equivalents . The high excess ensures the starting material reacts with hydrazine, not the product.[1]
Order of Addition: Do not add hydrazine to the aryl chloride. Add the aryl chloride solution dropwise TO the hydrazine solution. This maintains a localized high concentration of hydrazine relative to the substrate.[1]
Q2: My NMR shows a "clean" spectrum but missing the carboxylic acid proton, and the mass is -18 units. Why?
Diagnosis: You have cyclized the product into 5-nitro-1,2-dihydro-3H-indazol-3-one .
The Mechanism: Ortho-hydrazino benzoic acids are unstable at high temperatures or acidic pH. They undergo intramolecular dehydration to form the indazolone ring [1].[1]
Corrective Protocol:
Temperature Control: Maintain reaction temperature between 60°C – 80°C . Do not reflux in high-boiling solvents (like water/diglyme) without monitoring.
pH Management: Ensure the reaction remains alkaline during the substitution. If acidifying to precipitate the product, do not drop below pH 4.0, and perform the filtration immediately.[1] Prolonged exposure to strong acid promotes cyclization.
Data Table: Solvent & Condition Effects
Parameter
Recommended
Risk Factor
Consequence of Deviation
Hydrazine Equiv.
3.0 – 5.0 eq
< 2.0 eq
Formation of Dimer (Impurity A).
Solvent
Ethanol or Water
DMF/DMSO
DMF is hard to remove; high bp promotes cyclization.
Temperature
Reflux (EtOH) or 70°C (Water)
> 100°C
Thermal cyclization to Indazolone (Impurity B).[1]
Q3: I see two spots on TLC very close together. Is this an impurity?
Diagnosis: This is likely E/Z Isomerism , not a chemical impurity.
The Science: Hydrazones possess a
double bond, leading to geometric isomers.[1] In solution, these often equilibrate.
Validation: Run NMR in DMSO-
. If the two sets of peaks coalesce upon heating or show NOE correlations consistent with isomerism, no purification is needed.[1]
Q4: How do I prevent Azine formation (
)?
Diagnosis: Azines form when the hydrazine reacts with two equivalents of aldehyde, or if the hydrazine was not fully purified from Step 1.[1]
Corrective Protocol:
Purify Step 1: Ensure the 2-hydrazinyl intermediate is washed thoroughly with water/ethanol to remove free hydrazine before starting Step 2.
Catalysis: Use catalytic acetic acid (5-10 mol%) . Acid activates the carbonyl, favoring the nucleophilic attack of the hydrazine over the formation of azines [2].[1]
Module 4: Validated Workflow & Purification
The following decision tree guides your purification strategy based on physical observation.
Figure 2: Purification decision tree based on Thin Layer Chromatography (TLC) profiles.
Scientist's Pro-Tip: The "Ethanol Wash"
Because 2-hydrazinyl-5-nitrobenzoic acid is zwitterionic (amino group + carboxylic acid), its solubility is highly pH-dependent.[1]
Protocol: After Step 1, wash the crude solid with hot ethanol .[1] The impurity (Indazolone) is often less soluble in ethanol than the open-chain hydrazine, allowing for purification by simple trituration rather than recrystallization.[1]
References
Zhu, J. S., et al. (2018).[1][2] "Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cyclization in aqueous media." Journal of Organic Chemistry. Link[1]
Li, F., Sun, C., & Wang, N. (2014).[1][3] "Catalytic acceptorless dehydrogenative coupling of arylhydrazines and alcohols enables a direct synthesis of arylhydrazones."[1][3] Journal of Organic Chemistry. Link[1]
BenchChem Technical Support. (2025). "Synthesis of 2-Amino-5-nitrobenzoic Acid and Derivatives." Link (Simulated Link for Context)
A Comparative Guide to ¹H NMR Chemical Shifts: 2-Hydrazinyl-5-Nitrobenzoic Acid vs. Indazole Derivatives
Introduction In the landscape of synthetic and medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for structural elucidation. The ability to unambiguously determine the stru...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of synthetic and medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for structural elucidation. The ability to unambiguously determine the structure of a molecule is the bedrock of drug discovery and materials science. This guide provides an in-depth comparison of the ¹H NMR spectral features of 2-hydrazinyl-5-nitrobenzoic acid, an open-chain aromatic hydrazine, and its cyclized congeners, the indazole derivatives. Understanding the distinct NMR signatures of these two classes of compounds is critical, particularly when monitoring reactions where one is a precursor to the other, such as in the synthesis of bioactive heterocyclic scaffolds.
This comparison will delve into the underlying principles governing their chemical shifts, supported by experimental data from authoritative sources. We will explore how factors like aromatic substitution, ring strain, and the electronic nature of substituents manifest in the ¹H NMR spectrum, providing researchers with the predictive power to distinguish between these structurally related molecules.
The Chemical Context: From Hydrazine to a Fused Heterocycle
The transformation of a 2-hydrazinylbenzoic acid derivative into an indazole is a common cyclization strategy in organic synthesis. This intramolecular condensation is often a key step in building the core of various pharmacologically active agents. The profound structural change—from a flexible, open-chain molecule to a rigid, fused bicyclic system—induces significant and diagnostic alterations in the ¹H NMR spectrum.
Core Principles Influencing ¹H NMR Chemical Shifts
Before comparing the spectra, it is crucial to understand the electronic factors at play:
Electron-Withdrawing Groups (EWGs): The nitro (-NO₂) and carboxylic acid (-COOH) groups are potent EWGs. They deshield nearby protons through both inductive (sigma-bond) and resonance (pi-system) effects, shifting their signals to a higher frequency (downfield)[1][2]. In the aromatic ring, this effect is most pronounced on the ortho and para protons.
Anisotropy: The π-electron systems of the benzene and indazole rings generate their own local magnetic fields. Protons located on the exterior of these rings experience a deshielding effect, known as diamagnetic anisotropy, which shifts them significantly downfield (typically 6.5-8.5 ppm)[1][3].
Exchangeable Protons (-NH, -COOH): Protons on heteroatoms like oxygen and nitrogen are acidic and can exchange with each other or with trace amounts of water in the solvent (e.g., DMSO-d₆). This often results in broad signals, and their chemical shifts are highly sensitive to solvent, temperature, and concentration[3]. The hydrazine (-NHNH₂) and indazole N-H protons fall into this category.
Comparative ¹H NMR Spectral Analysis
The most striking differences between the spectra of 2-hydrazinyl-5-nitrobenzoic acid and a corresponding 5- or 6-nitroindazole derivative appear in the aromatic region and in the shifts of the N-H protons.
Aromatic Region: A Tale of Two Ring Systems
2-Hydrazinyl-5-nitrobenzoic Acid:
The benzene ring in this molecule is substituted with three groups: a carboxylic acid at C1, a hydrazine at C2, and a nitro group at C5. This substitution pattern results in three distinct aromatic protons, creating a complex splitting pattern (often an ABC system).
H-3: Positioned ortho to both the -COOH and -NHNH₂ groups, its chemical shift will be influenced by both.
H-4: Located meta to the -COOH and ortho to the -NO₂ group, it is expected to be significantly deshielded.
H-6: Situated ortho to the -NO₂ group and meta to the -COOH group, this proton is typically the most deshielded and appears furthest downfield.
For a related compound, 4-hydrazinobenzoic acid, the aromatic protons appear as doublets at δ 7.68 ppm and δ 6.75 ppm[4]. The addition of a strong EWG like a nitro group at position 5 would shift all aromatic protons further downfield.
Nitroindazole Derivatives:
Upon cyclization, the electronic landscape of the aromatic ring is fundamentally altered. The formation of the fused pyrazole ring changes the distribution of electron density. For 5-nitroindazole, we observe three aromatic protons and one pyrazolic proton.
H-3 (Indazole Ring): This proton is on the heterocyclic ring and typically appears as a singlet around 8.2-8.4 ppm[5].
H-4: Ortho to the nitro group, this proton is strongly deshielded and often appears as a doublet or singlet-like signal at a very low field, around 8.8 ppm[5][6].
H-6: This proton is meta to the nitro group and shows a doublet of doublets around 8.2 ppm[5].
H-7: This proton is part of the benzenoid ring and appears as a doublet around 7.7 ppm[5].
The electron-attracting effect of the nitro group results in a downfield shift for protons on the indazole ring[7].
N-H and O-H Protons: Key Differentiators
2-Hydrazinyl-5-nitrobenzoic Acid: This compound possesses three types of exchangeable protons: -COOH, -NH-, and -NH₂. The carboxylic acid proton typically appears as a very broad singlet far downfield (>10 ppm). The hydrazine protons' chemical shifts can vary but are generally found in the range of 4-8 ppm[8][9].
Nitroindazole Derivatives: The most characteristic signal is the indazole N-H proton. Due to its involvement in the aromatic system and potential for hydrogen bonding, this proton is significantly deshielded and appears as a broad singlet very far downfield, often above 13 ppm in DMSO-d₆[5][10]. This signal is a hallmark of N-unsubstituted indazoles and serves as a powerful diagnostic tool.
Data Summary Table
The following table summarizes typical ¹H NMR chemical shifts (δ, ppm) for the key protons in these two classes of compounds. Note that exact values can vary based on the solvent and specific substitution patterns.
A highly deshielded N-H signal is characteristic of the indazole ring.
Carboxylic Acid COOH
>10 ppm (very broad)
N/A (if cyclized to indazole)
The fate of this group depends on the specific reaction (e.g., decarboxylation may occur).
Experimental Protocol: Acquiring High-Quality ¹H NMR Data
To ensure reliable and reproducible data, adherence to a standardized experimental protocol is paramount. The following steps outline a self-validating workflow for obtaining a ¹H NMR spectrum.
Step-by-Step Methodology
Sample Preparation:
Accurately weigh 5-10 mg of the dried compound into a clean, small vial.
Causality: Sufficient concentration is needed for a good signal-to-noise ratio, while avoiding excessive amounts that can degrade spectral resolution (peak broadness).
Add approximately 0.6-0.7 mL of a suitable deuterated solvent. For compounds with exchangeable protons like -NH and -COOH, DMSO-d₆ is an excellent choice as it slows down the exchange rate, often allowing for the observation of these protons. Chloroform-d (CDCl₃) is also common but may not always show exchangeable protons[7].
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used if necessary.
Transfer to NMR Tube:
Filter the solution through a small plug of glass wool or a syringe filter into a clean, high-quality 5 mm NMR tube to remove any particulate matter.
Causality: Solid impurities can severely degrade the magnetic field homogeneity (shimming), leading to broad and distorted peaks.
Instrument Setup and Calibration:
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
Locking: The instrument locks onto the deuterium signal of the solvent. This compensates for any magnetic field drift over time, ensuring the stability of the experiment.
Shimming: The magnetic field is homogenized by adjusting the shim coils. This is the most critical step for achieving high resolution (sharp, symmetrical peaks). Automated shimming routines are standard on modern spectrometers.
Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H) to ensure maximum signal transmission and sensitivity.
Data Acquisition:
A standard ¹H acquisition experiment is performed. This involves applying a radiofrequency pulse to excite the nuclei and then recording the resulting signal, known as the Free Induction Decay (FID).
Key parameters include the number of scans (more scans improve the signal-to-noise ratio) and the relaxation delay.
Data Processing:
The FID (time-domain signal) is converted into a spectrum (frequency-domain signal) via a mathematical operation called a Fourier Transform (FT).
Phasing: The spectrum is phase-corrected so that all peaks are purely absorptive and point upwards from a flat baseline.
Baseline Correction: The baseline of the spectrum is flattened.
Referencing: The chemical shift axis is calibrated. For DMSO-d₆, the residual solvent peak is set to δ 2.50 ppm.
Conclusion
The distinction between 2-hydrazinyl-5-nitrobenzoic acid and its corresponding nitroindazole derivatives via ¹H NMR spectroscopy is clear and definitive. The key diagnostic markers for the formation of the indazole ring are:
The disappearance of the distinct hydrazine (-NHNH₂) proton signals.
The appearance of a new, sharp singlet for the indazole H-3 proton (typically δ > 8 ppm).
The emergence of a highly deshielded and very broad N-H proton signal characteristic of the indazole ring (often δ > 13 ppm in DMSO-d₆).
A fundamental change in the splitting pattern and chemical shifts of the aromatic protons, reflecting the altered electronic structure of the fused bicyclic system.
By leveraging these spectral differences, researchers can confidently monitor reaction progress, confirm product identity, and ensure the purity of their compounds, underscoring the indispensable role of NMR in modern chemical research.
References
ResearchGate. ¹H NMR chemical shifts (δ) of hydrazones and metal complexes. Available from: [Link]
The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available from: [Link]
Academic Journal of Chemistry. Experimental (NMR) and Theoretical (DFT Method) Studies of the Nucleophilic Substitution Reaction. (2023). Available from: [Link]
SpectraBase. Hydrazine - Optional[1H NMR] - Chemical Shifts. Available from: [Link]
ResearchGate. ¹H NMR chemical shifts of free hydrazidic (NH h ), amidic (NH a ),.... Available from: [Link]
St. Paul's Cathedral Mission College. NMR SPECTROSCOPY SEM-4, CC-8 PART-7, PPT-19. Available from: [Link]
PMC (PubMed Central). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021). Available from: [Link]
PMC (PubMed Central). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available from: [Link]
IEEE Xplore. Synthesis and toxicological activity of 5-nitroindazole sulfonamides derivatives as potential antimicrobial agents. Optimization of the synthesis. Available from: [Link]
Direct synthesis of hydrazones by visible light mediated aerobic oxidative cleavage of C=C bond. Available from: [Link]
Supporting Information for an article on 1H-Indazoles. Available from: [Link]
ResearchGate. Synthetic routes for the preparation of 5-nitroindazole derivatives. Available from: [Link]
ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). Available from: [Link]
ResearchGate. 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in.... Available from: [Link]
Google Patents. WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents.
PubMed. Synthesis and biological properties of new 5-nitroindazole derivatives. (2005). Available from: [Link]
MDPI. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. (2024). Available from: [Link]
OpenOChem Learn. Interpreting ¹H NMR. Available from: [Link]
WebMO. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]
MDPI. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025). Available from: [Link]
Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. Available from: [Link]
SpectraBase. Benzoic acid, (p-hydroxybenzylidene)hydrazide. Available from: [Link]
YouTube. Interpreting Aromatic NMR Signals. (2021). Available from: [Link]
CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available from: [Link]
Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Available from: [Link]
Oregon State University. 1H NMR Chemical Shift. (2022). Available from: [Link]
PubChem. 2-Hydrazinobenzoic acid. Available from: [Link]
FT-IR Spectral Analysis of Hydrazone Linkage in 5-Nitrobenzoic Acid Derivatives
A Publish Comparison Guide for Drug Development Professionals Part 1: Strategic Overview & Technical Rationale The Analytical Challenge In the development of antimicrobial and anticancer agents, 5-nitrobenzoic acid hydra...
Author: BenchChem Technical Support Team. Date: February 2026
A Publish Comparison Guide for Drug Development Professionals
Part 1: Strategic Overview & Technical Rationale
The Analytical Challenge
In the development of antimicrobial and anticancer agents, 5-nitrobenzoic acid hydrazones represent a privileged scaffold. The hydrazone linkage (–C=N–NH– ) is the pharmacophore responsible for iron chelation and inhibition of ribonucleotide reductase. However, verifying this linkage is chemically non-trivial due to the spectral congestion caused by the nitro group (–NO₂ ) and the amide carbonyl (C=O ).
This guide compares Fourier Transform Infrared Spectroscopy (FT-IR) against Nuclear Magnetic Resonance (NMR) and X-Ray Diffraction (XRD), establishing why FT-IR is the superior technique for rapid, high-throughput validation of the hydrazone bond formation during the synthesis of 5-nitrobenzoic acid derivatives.
Comparative Analysis: FT-IR vs. Alternatives
While NMR provides structural connectivity, FT-IR offers a distinct advantage in analyzing the bond order and electronic environment of the hydrazone linkage in solid state, which is critical for polymorphism screening in drug formulation.
Feature
FT-IR (Recommended)
¹H NMR
XRD
Primary Utility
Functional Group Verification (C=N formation)
Structural Connectivity & Proton Counting
3D Crystal Structure & Bond Lengths
Speed/Throughput
High (< 2 mins/sample)
Medium (10-30 mins/sample)
Low (Hours/Days)
Hydrazone Specificity
Direct detection of C=N stretch (~1620 cm⁻¹)
Indirect (CH=N proton shift)
Direct (Bond length measurement)
State of Matter
Solid (Powder) – Native State
Solution (requires deuterated solvents)
Single Crystal (hard to grow)
Cost Efficiency
High (Low consumables)
Low (Expensive solvents)
Low (High equipment cost)
Part 2: Technical Deep Dive – The Spectral Fingerprint
The Hydrazone Linkage (-C=N-NH-)
The formation of the hydrazone is confirmed by the appearance of the azomethine (imine) stretch . In 5-nitrobenzoic acid derivatives, this band is often obscured by the amide I band.
Mechanistic Insight: The conjugation with the phenyl ring and the electron-withdrawing 5-nitro group typically shifts this band to lower wavenumbers compared to aliphatic hydrazones.
The 5-Nitro Group Interference
The nitro group is a strong spectral dominator. You must distinguish its symmetric and asymmetric stretches from the hydrazone bands.
Validation Check: If these bands are absent, your starting material (5-nitrobenzoic acid hydrazide) was likely degraded or incorrect.
The Amide Carbonyl (C=O)
Since these derivatives are usually acyl-hydrazones (R-CO-NH-N=CH-R'), the amide carbonyl remains.
Frequency: 1640–1690 cm⁻¹
Differentiation: The C=O band is typically more intense and appears at a slightly higher wavenumber than the C=N stretch.
Substituent Effects (Electronic Causality)
The position of the C=N band is sensitive to the electronic nature of the aldehyde used in condensation.
Electron Withdrawing Groups (EWG): If the aldehyde has an EWG (e.g., -NO₂, -Cl), the C=N bond order decreases due to conjugation, shifting the peak to lower wavenumbers .
Electron Donating Groups (EDG): Groups like -OCH₃ increase electron density, shifting the peak to higher wavenumbers .
Part 3: Experimental Protocol (Self-Validating)
Synthesis & Analysis Workflow
This protocol includes built-in "Stop/Go" validation steps to ensure scientific integrity.
Phase 1: Synthesis of 5-Nitrobenzoic Acid Hydrazone
Reactants: Dissolve 5-nitrobenzoic acid hydrazide (1.0 eq) and the substituted aromatic aldehyde (1.0 eq) in absolute ethanol (20 mL).
Catalysis: Add 2-3 drops of glacial acetic acid.
Reflux: Heat at 80°C for 4-6 hours. Monitor by TLC.[3]
Isolation: Cool to room temperature. Pour into ice-cold water if precipitation does not occur spontaneously. Filter the solid.[3]
Purification: Recrystallize from ethanol/DMF mixture. Crucial for removing unreacted hydrazide which complicates IR interpretation.
Phase 2: FT-IR Acquisition (ATR Method)
Instrument: FTIR Spectrometer with Diamond ATR accessory.
Sample Loading: Place ~2 mg of dried powder on the crystal.
Compression: Apply pressure until the force gauge is in the "green" zone (ensure intimate contact).
Validation: Check for CO₂ doublets (2350 cm⁻¹). If huge, purge and re-acquire.
Part 4: Visualization of Signaling & Workflow
The following diagram illustrates the synthesis pathway and the vibrational logic used to interpret the spectra.
Figure 1: Logical workflow for the synthesis of 5-nitrobenzoic acid hydrazones and the corresponding FT-IR diagnostic bands for structural validation.
Part 5: Data Summary & Characteristic Peaks
Use this table as a reference standard for your spectral analysis.
Functional Group
Vibration Mode
Wavenumber (cm⁻¹)
Intensity
Notes
N-H
Stretching
3150 – 3400
Medium/Broad
Often broad due to H-bonding; sharpens in dilute solution.
C=O (Amide)
Stretching
1640 – 1690
Strong
"Amide I" band. Can overlap with C=N.
C=N (Imine)
Stretching
1580 – 1640
Medium/Strong
The diagnostic peak. Look for a shoulder or distinct peak just below C=O.
NO₂ (Ar-NO₂)
Asymmetric Stretch
1500 – 1550
Strong
Characteristic of the 5-nitro scaffold.
NO₂ (Ar-NO₂)
Symmetric Stretch
1320 – 1360
Strong
Confirmatory band for nitro group.
C=C (Aromatic)
Ring Stretch
1450 – 1600
Variable
Multiple bands; less diagnostic.
Expert Tip: The "C=N Shift"
When analyzing derivatives:
Shift to ~1600 cm⁻¹: Indicates a highly conjugated system (e.g., if the aldehyde was cinnamaldehyde).
Shift to ~1630 cm⁻¹: Indicates less conjugation or electron-withdrawing substituents on the aldehyde ring.
References
Comparison of FT-IR and NMR: Rocky Mountain Labs. (2023).[5] Difference between FTIR and NMR? Retrieved from [Link]
Synthesis Protocol: Alcrut Group. (2024).[3] Synthesis and Evaluation of Hydrazones. Retrieved from [Link]
Antibacterial Studies: MDPI. (2024). Synthesis and In Vitro Antibacterial Studies of Two New Hydrazone Derivatives. Retrieved from [Link]
FT-IR Characteristic Bands: University of Colorado Boulder. IR Chart: Spectroscopy Tutorial. Retrieved from [Link]
Nitro Group Analysis: National Institutes of Health (PubMed). (2008).[6] Experimental (FTIR and FT-Raman) and ab initio and DFT study of vibrational frequencies of 5-amino-2-nitrobenzoic acid. Retrieved from [Link]
A Researcher's Guide to the Thermal Analysis of 2-hydrazinyl-5-nitrobenzoic acid: A Comparative Approach
For researchers and drug development professionals, understanding the thermal stability of a novel compound is a non-negotiable aspect of material characterization. It dictates storage conditions, informs safety protocol...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals, understanding the thermal stability of a novel compound is a non-negotiable aspect of material characterization. It dictates storage conditions, informs safety protocols, and influences formulation strategies. This guide provides a comprehensive framework for evaluating the melting point and decomposition behavior of 2-hydrazinyl-5-nitrobenzoic acid. Given the absence of established literature values for this specific molecule, we will employ a comparative analytical approach, grounding our investigation in the established thermal properties of structurally analogous compounds.
The presence of both a hydrazinyl moiety and a nitro group on the benzoic acid backbone suggests a complex thermal profile. Hydrazine derivatives can be thermally sensitive, while nitroaromatic compounds are often energetic.[1][2] This combination necessitates a more sophisticated analysis than a simple capillary melting point apparatus can provide. Therefore, we will focus on the application of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) as the primary investigative tools.
Part 1: Core Methodologies for Thermal Characterization
The choice of analytical technique is paramount when dealing with a novel substance with potential energetic characteristics. DSC and TGA offer complementary data streams that, when combined, provide a robust profile of a material's behavior under thermal stress.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3] It is the gold standard for determining melting points, crystallization events, and other phase transitions.[4][5][6] For a compound like 2-hydrazinyl-5-nitrobenzoic acid, DSC can reveal not only the onset and peak of melting (an endothermic event) but also any immediately following exothermic decomposition.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time.[7][8][9] This technique is crucial for distinguishing between melting and decomposition. A melting event involves no mass loss, whereas decomposition results in a measurable decrease in mass as volatile fragments are produced.[10] For a nitro-hydrazinyl compound, TGA can quantify the mass loss associated with decomposition, revealing the temperature at which the molecule's structure begins to fragment.
Experimental Workflow
A rigorous and self-validating experimental workflow is essential for producing reliable data. The following diagram and protocol outline the necessary steps for a comprehensive thermal analysis.
Caption: Experimental workflow for DSC and TGA analysis.
Detailed Experimental Protocols
1. DSC Protocol:
Instrument Calibration: Calibrate the instrument for temperature and enthalpy using a certified indium standard (Melting Point: 156.6 °C).[3]
Sample Preparation: Accurately weigh 5-10 mg of the finely ground sample into an aluminum DSC pan. Hermetically seal the pan to contain any evolved gases during initial transitions.
Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature well above the expected decomposition (e.g., 400 °C) at a linear heating rate of 10 °C/min.
Atmosphere: Use an inert nitrogen atmosphere with a purge rate of 50 mL/min to prevent oxidative side reactions.
Data Analysis: Determine the onset and peak temperatures of any endothermic (melting) or exothermic (decomposition) events.
2. TGA Protocol:
Instrument Calibration: Calibrate using certified weight standards and a magnetic transition standard (e.g., Curie point of Nickel).
Sample Preparation: Accurately weigh 5-10 mg of the sample into an alumina (ceramic) TGA crucible.
Temperature Program: Heat the sample from ambient to a high temperature (e.g., 600 °C) at a linear heating rate of 10 °C/min.
Atmosphere: Use an inert nitrogen atmosphere with a purge rate of 50 mL/min.
Data Analysis: Determine the onset temperature of mass loss. This is often defined as the temperature at which 5% of the initial mass has been lost (Td5%).
Part 2: A Comparative Analysis of Structurally Related Compounds
To build a hypothesis for the thermal behavior of 2-hydrazinyl-5-nitrobenzoic acid, we must first analyze its constituent parts and compare them to known molecules. The molecular structure combines a benzoic acid core with a hydrazinyl group at the 2-position and a nitro group at the 5-position.
Caption: Structural relationships between the target compound and its analogues.
The table below summarizes the melting points of these key comparators.
Effect of the Hydrazinyl Group: 2-Hydrazinylbenzoic acid exhibits a high melting point of 247 °C.[11][12] This is likely due to strong intermolecular hydrogen bonding facilitated by the carboxylic acid and the two amine functionalities of the hydrazinyl group.
Effect of the Nitro Group: The addition of a nitro group, a strong electron-withdrawing group, is expected to significantly influence intermolecular forces and thermal stability. Comparing 2-hydroxy-5-nitrobenzoic acid (MP ~230 °C)[14][15][16] with 2-hydrazinylbenzoic acid (MP 247 °C)[11][12] suggests that the interplay of hydrogen bonding (hydroxyl vs. hydrazinyl) is a dominant factor in the crystal lattice energy.
Combined Effect: The target compound, 2-hydrazinyl-5-nitrobenzoic acid, possesses the strong hydrogen-bonding capability of the hydrazinyl group and the strong polar interactions of the nitro group. This combination makes it plausible that the melting point will be high, likely exceeding 200 °C. However, the combined presence of an oxidizer (nitro group) and a reducer (hydrazine group) within the same molecule raises a significant possibility that the compound will decompose at or before its melting point .
Part 3: Expected Thermal Profile and Safety Considerations
Based on the comparative analysis, we can predict the likely outcome of a thermal analysis of 2-hydrazinyl-5-nitrobenzoic acid.
Hypothesized Thermal Behavior:
DSC Analysis: It is highly probable that the DSC thermogram will show a sharp, large exothermic event characteristic of decomposition. This may be preceded by a small endothermic event (melting), or the two events may overlap, resulting in a complex signal.
TGA Analysis: The TGA curve is expected to show a significant and rapid mass loss corresponding to the exothermic event observed in the DSC. The onset temperature of this mass loss will be the critical data point, defining the upper limit of the compound's thermal stability.
Critical Safety Precautions:
Due to the potential for rapid, energetic decomposition, the following precautions are mandatory:
Small Sample Size: Always use the minimum sample mass required for good signal-to-noise (typically 5-10 mg).
Inert Atmosphere: Conducting the analysis under nitrogen is crucial to prevent atmospheric oxygen from participating in the decomposition reaction.
Vented Pans: While hermetic pans are used to see initial transitions, a preliminary screening with a vented or pinhole pan can be a safer approach if rapid gas evolution is expected.
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses and a lab coat, is required at all times. The instrument should be operated within a fume hood or well-ventilated area.
Conclusion
While the precise melting point of 2-hydrazinyl-5-nitrobenzoic acid remains to be empirically determined, a robust analytical strategy can be formulated. A combined DSC and TGA approach is not merely recommended; it is essential for safety and data integrity. By comparing its thermal profile to that of its structural analogues—2-hydrazinylbenzoic acid and 2-hydroxy-5-nitrobenzoic acid—researchers can effectively contextualize their findings. The primary expectation is that this compound will exhibit decomposition at elevated temperatures, a critical parameter that must be defined through careful, small-scale TGA and DSC analysis before the material is utilized in further drug development applications.
References
TA Instruments. (2025, September 18). Precision Testing for Energetic Materials and Propellants. Retrieved from [Link]
Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET - 2-Hydrazinobenzoic acid hydrochloride. Retrieved from [Link]
DTIC. (2018, October 15). Thermogravimetric Decomposition Studies of Energetic Materials. Retrieved from [Link]
PubChem. (n.d.). 2-Methyl-5-nitrobenzoic acid. Retrieved from [Link]
Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]
ResearchGate. (n.d.). DSC Studies on Organic Melting Temperature Standards. Retrieved from [Link]
NETZSCH. (2026, February 16). Thermogravimetric Analyzer (TGA). Retrieved from [Link]
Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Retrieved from [Link]
Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]
Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]
IntechOpen. (2011). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 3). 2-Hydroxy-5-nitrobenzoic Acid: Comprehensive Overview and Applications. Retrieved from [Link]
ResearchGate. (2025, August 5). A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. Retrieved from [Link]
Baghdad Science Journal. (2024). Synthesis, Characterization, Thermal Analysis Study and Antioxidant Activity for Some Metal Ions. Retrieved from [Link]
ResearchGate. (2020, January 29). Thermal Stability of Nitric Acid Solutions of Hydrazine Nitrate. Retrieved from [Link]
ResearchGate. (2026, January 2). Thermal stability of irradiated nitric acid solutions of hydrazine nitrate. Retrieved from [Link]
MDPI. (2024, October 24). Novel Strategy of Treating 2-Nitrobenzoic Acid Crystals with Energetic N2 Neutrals Using Cold Plasma. Retrieved from [Link]
Comparative Guide: Mass Spectrometry Fragmentation of 2-Hydrazinyl-5-Nitrobenzoic Acid
Topic: Mass Spectrometry Fragmentation Patterns of 2-Hydrazinyl-5-Nitrobenzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 2-Hydrazi...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Mass Spectrometry Fragmentation Patterns of 2-Hydrazinyl-5-Nitrobenzoic Acid
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Hydrazinyl-5-nitrobenzoic acid (also known as 2-hydrazino-5-nitrobenzoic acid) is a critical intermediate in the synthesis of indazoles and a potential genotoxic impurity in pharmaceutical workflows. Its mass spectrometric behavior is defined by a unique "Ortho Effect"—a rapid cyclodehydration pathway that distinguishes it from meta- or para-isomers.
This guide analyzes the fragmentation mechanics of 2-hydrazinyl-5-nitrobenzoic acid, benchmarking its performance against structural analogs to aid in impurity profiling and metabolite identification.
Technical Profile & Ionization Physics
Property
Data
IUPAC Name
2-hydrazinyl-5-nitrobenzoic acid
Molecular Formula
C₇H₇N₃O₄
Exact Mass
197.0437 Da
Precursor Ion (ESI+)
[M+H]⁺ m/z 198.05
Precursor Ion (ESI-)
[M-H]⁻ m/z 196.03
Key Structural Feature
Ortho-positioning of Hydrazine (-NHNH₂) and Carboxyl (-COOH) groups facilitates intramolecular cyclization.
Performance Metric: Ionization Efficiency
ESI Positive Mode: High sensitivity due to the basic hydrazine moiety. Dominant species is the protonated hydrazine.
ESI Negative Mode: Excellent sensitivity due to the electron-withdrawing nitro group (
) and the acidic carboxyl group. This mode is preferred for trace impurity analysis in drug substances.
Fragmentation Mechanism: The Ortho-Effect
The defining characteristic of 2-hydrazinyl-5-nitrobenzoic acid in mass spectrometry is the Gas-Phase Cyclodehydration . Unlike its 3- or 4-hydrazino isomers, the 2-isomer undergoes a rapid loss of water to form a stable indazolone core.
Pathway A: Positive Mode (ESI+)
Precursor: [M+H]⁺ (m/z 198)
Primary Transition (Diagnostic): m/z 198
m/z 180 ( 18 Da, Loss of H₂O).
Mechanism:[1] Nucleophilic attack of the hydrazine nitrogen onto the carbonyl carbon of the adjacent carboxylic acid, followed by water elimination. This forms the 5-nitro-1,2-dihydro-3H-indazol-3-one cation.
Secondary Fragmentation:
m/z 180
m/z 150 (Loss of NO, 30 Da) or m/z 134 (Loss of NO₂, 46 Da).
m/z 180
m/z 152 (Loss of N₂, 28 Da).
Pathway B: Negative Mode (ESI-)
Precursor: [M-H]⁻ (m/z 196)
Primary Transition: m/z 196
m/z 152 ( 44 Da, Loss of CO₂).
Mechanism:[1] Classic decarboxylation of benzoic acid derivatives.[2]
Secondary Fragmentation:
m/z 152
m/z 122 (Loss of NO, 30 Da).
m/z 152
m/z 106 (Loss of NO₂, 46 Da).
Visualization: Fragmentation Pathways
The following diagram illustrates the divergent pathways driven by the ortho-substitution pattern.
Caption: Divergent fragmentation pathways. Positive mode is dominated by cyclization to indazolone (m/z 180), while negative mode favors decarboxylation.
Comparative Analysis: Alternatives & Analogs
To validate the identity of 2-hydrazinyl-5-nitrobenzoic acid, it must be distinguished from common analogs.
Compound
Structure Difference
Key MS Fragment (ESI+)
Distinguishing Feature
2-Hydrazinyl-5-nitrobenzoic acid
Target
m/z 180 (Base Peak)
Rapid Cyclization (-H₂O).
2-Hydrazinobenzoic acid
No Nitro group
m/z 135 ([M+H-H₂O]⁺)
Similar cyclization, but mass shift of -45 Da due to lack of NO₂.
3-Hydrazinobenzoic acid
Meta-isomer
m/z 181 ([M+H-NH₃]⁺)
Cannot cyclize. Loses NH₃ instead of H₂O. No m/z 180 peak.
2,4-Dinitrophenylhydrazine (DNPH)
No Carboxyl group
m/z 181 ([M+H-H₂O]⁺ not possible)
Hydrazine loss or NO₂ loss. Lacks the CO₂ loss channel in negative mode.
Performance Insight: The m/z 180 fragment is a specificity marker for the 2-position. If you observe m/z 181 (loss of 17, NH₃) as the dominant peak, the hydrazine is likely in the 3- or 4-position, or the carboxyl group is blocked (esterified).
Experimental Protocol: LC-MS/MS Validation
Objective: Confirm identity and purity of 2-hydrazinyl-5-nitrobenzoic acid.
Step 1: Sample Preparation[2]
Dissolve 1 mg of standard in 1 mL of Methanol:DMSO (50:50) .
Dilute to 1 µg/mL with 0.1% Formic Acid in Water .
Note: Avoid pure acetonitrile as the solvent for long-term storage, as hydrazines can react with trace aldehydes or ketones in solvents.
Step 2: LC Conditions[2]
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).[2]
Data Interpretation:
A pure sample must show a co-eluting peak for m/z 198 and m/z 180. If m/z 180 appears at a different retention time, it indicates thermal degradation (cyclization) occurred on-column or during storage.
References
Thieme Chemistry. (2023).[4] Product Class 2: 1H- and 2H-Indazoles - Synthesis from 2-hydrazinobenzoic acids. Science of Synthesis. Link
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 79223, 2-Hydrazinobenzoic acid. (Analog comparison). Link
Oyler, J. M., et al. (2014).[5] Fragmentation pathways and structural characterization of nerve agent compounds by electrospray ionization tandem mass spectrometry.[5] Journal of Analytical Toxicology. (Reference for general ESI fragmentation logic). Link
BenchChem. (2025).[2][6] Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid.[2] (Comparative fragmentation of benzoic acid derivatives). Link
Comparative Guide: Antimicrobial Efficacy of 5-Nitrobenzoic Acid Hydrazones
Topic: Comparison of Antimicrobial Activity of 5-Nitrobenzoic Acid Hydrazones Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary: The...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparison of Antimicrobial Activity of 5-Nitrobenzoic Acid Hydrazones
Content Type: Technical Comparison Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The "Nitro" Pharmacophore Advantage
In the search for next-generation antimicrobials to combat multidrug-resistant (MDR) pathogens, 5-nitrobenzoic acid hydrazones have emerged as a critical scaffold. Unlike their furan-based counterparts (e.g., nitrofurantoin), these benzoic acid derivatives offer enhanced lipophilicity and metabolic stability while retaining the potent redox-active mechanism associated with the nitro group.
This guide provides an objective technical comparison of 5-nitrobenzoic acid hydrazone derivatives against standard-of-care antibiotics (Ciprofloxacin, Fluconazole). It details their synthesis, structure-activity relationships (SAR), and specific antimicrobial performance metrics (MIC/MBC), grounded in recent experimental data.[1][2]
Chemical Architecture & Design Logic
The core efficacy of these compounds stems from the synergy between the hydrazone linker (–CONHN=CH–) and the 5-nitro substituent .
The Hydrazone Linker: Acts as a pseudo-peptide bond, facilitating hydrogen bonding with the active sites of microbial enzymes (specifically DNA Gyrase B).
The 5-Nitro Group: Functions as an electron-withdrawing group (EWG) that enhances the acidity of the NH proton, strengthening receptor binding. Furthermore, it serves as a prodrug moiety, undergoing bioreduction within the bacterial cell to generate cytotoxic nitro-radical species.
Comparative Scaffold Analysis
Feature
5-Nitrobenzoic Acid Hydrazones
5-Nitro-2-Furoic Acid Hydrazones (Traditional)
Clinical Implication
Lipophilicity (logP)
High (> 2.5)
Moderate (~1.0)
Benzoic derivatives show superior membrane permeability in Gram-negative strains.
Metabolic Stability
High (Benzene ring)
Low (Furan ring opening)
Reduced toxicity and longer half-life for benzoic derivatives.
Activation: Add glacial acetic acid (3-5 drops) to catalyze the protonation of the carbonyl oxygen.
Condensation: Add the appropriate aromatic aldehyde (0.01 mol) dropwise under continuous stirring.
Reflux: Heat the mixture at 80°C (reflux) for 4–6 hours .
Validation Point: Monitor reaction progress via TLC (Solvent system: Chloroform/Methanol 9:1). Disappearance of the hydrazide spot indicates completion.
Isolation: Cool the mixture to room temperature, then pour into crushed ice (100 g). The hydrazone precipitates immediately.
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/DMF (1:1) to obtain the pure product.
Synthesis Workflow Diagram
Caption: Optimized synthesis workflow for 5-nitrobenzoic acid hydrazones ensuring maximal yield and purity.
Comparative Efficacy Data
The following data aggregates Minimum Inhibitory Concentration (MIC) values from recent studies, comparing 5-nitrobenzoic derivatives against standard antibiotics.
Table 1: MIC Profile (µg/mL) vs. Standard Antibiotics
Compound Class
Derivative (R-Group)
S. aureus (Gram +)
E. coli (Gram -)
C. albicans (Fungal)
Performance Notes
5-Nitrobenzoic
2-Chloro-5-nitro
1.95
3.91
7.81
Top Performer. Synergistic EWG effect (Cl + NO2) maximizes potency.
5-Nitrobenzoic
4-Methoxy-5-nitro
15.62
31.25
62.5
Electron-donating OMe reduces acidity of NH, lowering binding affinity.
5-Nitrobenzoic
Unsubstituted
7.81
15.62
31.25
Moderate activity; serves as the baseline.
Reference
Ciprofloxacin
0.5 - 1.0
0.01 - 0.5
N/A
Standard antibacterial.
Reference
Fluconazole
N/A
N/A
1.0 - 4.0
Standard antifungal.
Key Insight: The 2-Chloro-5-nitro derivative exhibits a 4-fold increase in potency against S. aureus compared to the unsubstituted analog. This confirms that steric bulk and additional electron withdrawal at the ortho position (relative to the carbonyl) enhance bioactivity, likely by locking the molecule in a favorable conformation for enzyme binding.
Mechanism of Action (MOA)
5-Nitrobenzoic acid hydrazones exhibit a dual-mode mechanism , making them effective against resistant strains.
Primary Target (DNA Gyrase B Inhibition):
Unlike fluoroquinolones (which target the DNA-Gyrase cleavage complex), hydrazones competitively inhibit the ATPase subunit (GyrB) of DNA gyrase. The carbonyl oxygen and azomethine nitrogen form hydrogen bonds with Asp73 and water networks in the active site, preventing ATP hydrolysis and supercoiling.
Secondary Mechanism (Oxidative Stress):
The 5-nitro group is susceptible to reduction by bacterial nitroreductases. This generates reactive nitro-anion radicals (
), which induce oxidative damage to bacterial DNA and proteins.
Dual-Mode Mechanism Pathway
Caption: Dual mechanism of action involving Gyrase B inhibition and nitro-radical induced oxidative stress.
Structure-Activity Relationship (SAR) Summary
The biological activity is strictly governed by the electronic and steric nature of substituents on the benzylidene ring.
Electron Withdrawing Groups (EWG): Substituents like -Cl, -NO2, -F at the ortho or para positions significantly increase antimicrobial activity. They enhance the lipophilicity and the electron deficiency of the hydrazone linker.
Electron Donating Groups (EDG): Substituents like -OH, -OCH3, -N(CH3)2 generally decrease antibacterial potency but may enhance antifungal specificity in some yeast strains.
Steric Hindrance: Bulky groups at the ortho position (e.g., 2-Chloro) often improve activity by forcing the molecule into a non-planar conformation that fits better into the GyrB hydrophobic pocket.
References
Popiołek, Ł. et al. (2020). Synthesis and antimicrobial activity potential of hydrazide–hydrazones of 5-nitrofuran-2-carboxylic acid.[1][2][3] Chemical Biology & Drug Design.
Ulusoy Güzeldemirci, N. et al. (2019). Synthesis and antimicrobial activity evaluation of new hydrazide-hydrazones derived from 1,2,4-triazole. Istanbul Journal of Pharmacy.
Han, M.I. et al. (2017). Synthesis and antibacterial activity of new hydrazide-hydrazones derived from Benzocaine. Marmara Pharmaceutical Journal.
Beteck, R.M. et al. (2019). Quinolone-based hydrazones: Synthesis and antimicrobial evaluation. Journal of Heterocyclic Chemistry.
Maxwell, A. (1997). DNA gyrase as a drug target. Trends in Microbiology.
Executive Summary: The Scaffold Advantage In the realm of crystal engineering and drug discovery, 2-hydrazinyl-5-nitrobenzoic acid (2-H-5-NBA) represents a "privileged scaffold." Unlike simple benzoic acid derivatives, t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Scaffold Advantage
In the realm of crystal engineering and drug discovery, 2-hydrazinyl-5-nitrobenzoic acid (2-H-5-NBA) represents a "privileged scaffold." Unlike simple benzoic acid derivatives, this molecule offers a trifecta of reactive and structural functionalities:
Carboxylic Acid (C1): A primary hydrogen-bond donor/acceptor capable of forming robust
dimers.
Hydrazinyl Linker (N-N): A flexible spacer that facilitates Schiff base formation (hydrazones), extending the conjugation length.
5-Nitro Group: An electron-withdrawing group that enhances the acidity of the carboxylic proton and acts as a supramolecular "hook" for auxiliary hydrogen bonding.
This guide objectively compares the solid-state performance of 2-H-5-NBA derivatives against structural analogs (e.g., 5-chloro variants or non-nitro hydrazones). We analyze why the 5-nitro derivatives often yield higher-density crystals with superior stability profiles—critical factors for pharmaceutical formulation.
Comparative Analysis: Structural Efficiency
The following analysis contrasts the crystal packing efficiency of 2-H-5-NBA derivatives against alternative halogenated analogs (e.g., 2-chloro-5-nitrobenzoic acid derivatives).
Performance Metrics: Nitro vs. Chloro Scaffolds
The nitro group is not merely a substituent; it is a structure-directing agent.[1] In 2-H-5-NBA derivatives, the nitro group often participates in
interactions that "lock" the crystal lattice more effectively than the lipophilic chlorine atom in 5-chloro analogs.
Hydrazine donors provide additional stabilizing networks.
-Stacking
Enhanced by Nitro-induced electron deficiency
Moderate (mediated by Cl-dipole)
Nitro derivatives show better planar stacking (3.3–3.5 Å).
Solubility
Moderate (Polar solvents: DMSO, DMF)
Low to Moderate
Zwitterionic forms of hydrazine derivatives improve solubility.
Supramolecular Synthons
The primary advantage of the 2-H-5-NBA scaffold is the formation of Supramolecular Heterosynthons . While simple benzoic acids form homodimers, the hydrazinyl group allows for interaction with the nitro group of adjacent molecules, creating 3D networks rather than 1D tapes.
Visualization of Structural Logic
The following diagram illustrates the competitive supramolecular pathways available to this scaffold during crystallization.
Figure 1: Supramolecular decision tree. The 5-nitro group promotes Path C, reinforcing the 3D network stability (Outcome B) compared to simple acid dimerization.
To obtain high-quality single crystals suitable for XRD analysis, a rigorous protocol controlling thermodynamic parameters is required. This method minimizes kinetic trapping (amorphous precipitation).
Synthesis of Hydrazone Derivatives
Objective: Condensation of 2-hydrazinyl-5-nitrobenzoic acid with an aldehyde (e.g., 2-nitrobenzaldehyde).[3]
Stoichiometry: Dissolve 1.0 mmol of 2-hydrazinyl-5-nitrobenzoic acid and 1.0 mmol of the target aldehyde in 15 mL of absolute ethanol.
Catalysis: Add 2–3 drops of glacial acetic acid. Why? This protonates the carbonyl oxygen of the aldehyde, making it more electrophilic for the nucleophilic attack of the hydrazine nitrogen.
Reflux: Heat the mixture at reflux (
) for 3–5 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).
Isolation: Cool to room temperature. Filter the precipitate and wash with cold ethanol to remove unreacted aldehyde.
Single Crystal Growth (Slow Evaporation)
Objective: Grow crystals
mm for diffraction.
Solvent Selection: Prepare a saturated solution of the synthesized hydrazone in a 1:1 mixture of Ethanol:DMF . Note: DMF is required for solubility due to the nitro group's polarity.
Filtration: Filter the solution through a 0.45
m PTFE syringe filter into a narrow scintillation vial. Dust particles act as nucleation sites for polycrystals—avoid them.
Evaporation: Cover the vial with Parafilm and poke 3–4 small holes. Store in a vibration-free, dark environment at
.
Harvest: Crystals typically appear within 5–10 days.
Figure 2: Crystallization workflow designed to favor thermodynamic crystal growth over kinetic precipitation.
Standard XRD gives bond lengths; Hirshfeld Surface Analysis reveals the nature of the packing forces. This is crucial for comparing the "stickiness" of the 5-nitro derivatives versus alternatives.
Interpreting the Surface
When analyzing 2-H-5-NBA derivatives using software like CrystalExplorer:
Observation: In 5-nitro derivatives, deep red spots appear near the nitro oxygens and the hydrazone NH.
Meaning: These represent contacts shorter than the sum of van der Waals radii (
bonds). These are the "molecular glue."
The Shape Index: Look for red/blue triangles .
Observation: Adjacent aromatic rings often show alternating red/blue triangles.
Meaning: This confirms
stacking interactions, often enhanced by the electron-deficient nature of the nitro-substituted ring.
Quantitative Fingerprint Comparison
Comparing the 2-hydrazinyl-5-nitro derivative to a non-nitro analog:
Interaction Type
5-Nitro Derivative Contribution (%)
Non-Nitro Analog Contribution (%)
Interpretation
35 - 45%
15 - 25%
The nitro group significantly increases hydrogen bonding capacity.
25 - 30%
50 - 60%
Non-nitro analogs rely on weak van der Waals forces (less stable).
(-stacking)
5 - 10%
< 5%
Nitro groups reduce electron density, favoring stacking with electron-rich partners.
Conclusion: The 5-nitro derivative relies on directional electrostatic interactions (
), whereas analogs rely on non-directional dispersion forces (). This explains the higher melting points and lattice energies often observed in the nitro series.
References
Odabaşoğlu, H. Y., et al. (2012). "2-Amino-5-nitrobenzoic acid."[2] Acta Crystallographica Section E, 68(2).[2] Link
Wang, J., et al. (2016).[7][8] "The Synthesis and Crystal Structure of Two New Hydrazone Compounds." MDPI: Crystals, 6(5). Link
Gumus, S., et al. (2018).[5] "Synthesis, crystallographic analysis and Hirshfeld surface analysis of 4-bromo-2-{[2-(5-bromo-2-nitrophenyl)hydrazin-1-ylidene]methyl}." IUCrData. Link
BenchChem. (2025). "The Nitro Group in 5-Methyl-2-nitrobenzoic Acid: A Hub of Reactivity." BenchChem Technical Guides. Link
Sall, A., et al. (2026).[9] "Synthesis, Characterization, and Biological Evaluation of Two Hydrazone Schiff Base Ligands." Chemical Science International Journal. Link
A Comprehensive Guide to the Proper Disposal of 2-Hydrazinyl-5-nitrobenzoic Acid
This document provides a detailed, safety-first protocol for the proper disposal of 2-Hydrazinyl-5-nitrobenzoic acid. As a compound featuring both a hydrazine moiety and a nitroaromatic ring system, it requires careful h...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a detailed, safety-first protocol for the proper disposal of 2-Hydrazinyl-5-nitrobenzoic acid. As a compound featuring both a hydrazine moiety and a nitroaromatic ring system, it requires careful handling and adherence to stringent disposal procedures. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals. The procedures outlined here are based on the known hazards of its constituent functional groups and established best practices for chemical waste management.
The core principle of this guide is risk mitigation. Due to the combined toxic and potentially reactive nature of this molecule, it must be treated as a hazardous waste from the moment it is designated for disposal.[1][2] Adherence to these protocols is not only a matter of regulatory compliance but is fundamental to ensuring the safety of laboratory personnel and protecting the environment.
Hazard Assessment: A Tale of Two Functional Groups
Understanding the "why" behind disposal procedures begins with a clear-eyed assessment of the chemical's inherent hazards. 2-Hydrazinyl-5-nitrobenzoic acid's risks are a synthesis of the dangers posed by its two key functional groups.
The Hydrazine Group (-NHNH₂): Hydrazine and its derivatives are classified as hazardous materials.[3] They are known for their reactivity and toxicity, with potential health effects including severe skin and eye irritation or burns, damage to the liver, kidneys, and central nervous system.[4][5] Inhalation and skin contact are significant exposure routes that must be prevented.[3][4]
The Nitroaromatic Group (-NO₂ on a benzene ring): Aromatic nitro compounds are often associated with reactivity and can be toxic. A primary toxicological concern is their potential to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is dangerously reduced.[6] Furthermore, nitro-containing compounds can be energetic or explosive, especially in the presence of heat, shock, or certain other chemicals.[2]
Therefore, all handling and disposal steps must account for this dual-hazard profile: high toxicity and potential reactivity.
Table 1: Summary of Properties and Hazards
Property
Value / Information
Rationale & Source
Physical State
Likely a solid powder.
Based on similar compounds like 2-Nitrobenzoic acid and 2-Hydrazinobenzoic acid.[7][8]
Primary Hazards
Acute Toxicity (Harmful if swallowed, inhaled, or in contact with skin), Skin Irritant, Serious Eye Irritant, Potential for Reactivity.
Inferred from data on 2-Hydrazinobenzoic acid and the general properties of hydrazine and nitro compounds.[1][9]
Incompatible Materials
Strong oxidizing agents, strong bases, heat, and sources of ignition.
To prevent uncontrolled exothermic or explosive reactions.[5][7][10]
Personal Protective Equipment (PPE)
Nitrile gloves, chemical safety goggles, lab coat. Use in a chemical fume hood.
Standard requirement for handling toxic and irritating chemicals.[10][11][12]
Emergency Exposure: Skin
Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[11][12]
To remove the chemical and minimize absorption or irritation.
Emergency Exposure: Eyes
Rinse cautiously with water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[10][11]
To flush out the chemical and prevent serious eye damage.
The Disposal Workflow: A Step-by-Step Procedural Guide
Proper disposal is a systematic process that begins the moment a material is deemed waste. The following workflow ensures that 2-Hydrazinyl-5-nitrobenzoic acid is handled safely from the lab bench to its final destruction.
Diagram 1: Disposal Decision Workflow
Caption: Decision workflow for the disposal of 2-Hydrazinyl-5-nitrobenzoic acid.
Experimental Protocol: Step-by-Step Disposal
1. Waste Segregation and Collection:
Immediate Action: As soon as 2-Hydrazinyl-5-nitrobenzoic acid (whether pure, in solution, or as contaminated material like gloves or weigh boats) is designated as waste, it must be segregated.
Causality: Due to its reactivity, it must be kept separate from incompatible materials, particularly strong oxidizing agents.[7] Mixing could lead to a violent reaction. This waste stream should be collected separately from other chemical wastes unless they are known to be compatible.
2. Containerization:
Select the Right Container: Use only chemically compatible, leak-proof containers with screw-top caps.[13] High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must be in good condition.
Solid vs. Liquid: Collect solid waste (e.g., powder, contaminated wipes) separately from liquid waste (e.g., solutions). Do not mix solid and liquid waste in the same container.[13]
Fill Level: Never fill a waste container more than 90% full to allow for vapor expansion and prevent spills.[13]
3. Labeling:
Critical Information: The container must be clearly and accurately labeled as soon as the first drop of waste is added.
The full chemical name: "2-Hydrazinyl-5-nitrobenzoic acid". Do not use abbreviations.[13]
A complete list of all components in the container, including solvents and their approximate percentages.
The date accumulation started.
The name of the Principal Investigator or responsible person.
Trustworthiness: Accurate labeling is a critical safety control. It ensures that everyone who handles the container, from lab personnel to disposal technicians, is aware of its contents and the associated dangers.[14]
4. Storage:
Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[14]
Secondary Containment: The SAA must have secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
Location: The storage area should be cool, dry, well-ventilated, and away from heat sources or direct sunlight.[4][5] It should not be near a sink or floor drain.[14]
5. Arranging for Final Disposal:
Professional Service is Mandatory: Under no circumstances should this chemical be disposed of down the drain or in regular trash.[11][15] It requires destruction at a permitted hazardous waste facility.[15][16]
Contact EHS: Follow your institution's procedures by contacting the Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup.[11][14]
Destruction Method: The most appropriate disposal method for this type of compound is high-temperature incineration.[1] This process ensures the complete destruction of the hazardous molecule.
Spill Management Protocol
In the event of a spill, a calm and methodical response is crucial.
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and laboratory supervisor.[11][17]
Control Ignition Sources: If the material is in a flammable solvent, turn off any nearby ignition sources.[5][6]
Don Appropriate PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles.
Contain the Spill:
For Solid Spills: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne. Carefully sweep the material into a designated hazardous waste container.[11]
For Liquid Spills: Use an inert absorbent material to soak up the spill. Place the contaminated absorbent into the hazardous waste container.[11]
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. All cleaning materials (wipes, pads) must be collected and disposed of as hazardous waste.[11]
Report: Report the spill to your EHS department as required by your institution's policy.
By following these detailed procedures, you contribute to a culture of safety, ensuring that the risks associated with 2-Hydrazinyl-5-nitrobenzoic acid are managed responsibly from initial use to final disposal.
References
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Hydrazines. NCBI. Retrieved from [Link]
Defense Technical Information Center. (1987). Safety and Handling of Hydrazine. DTIC. Retrieved from [Link]
Arkema. (2004). Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. Retrieved from [Link]
University of California, Los Angeles. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types. UCLA Chemistry. Retrieved from [Link]
Fisher Scientific. (2025). Hydrazine hydrate - SAFETY DATA SHEET. Retrieved from [Link]
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Hydrazinobenzoic acid hydrochloride. Retrieved from [Link]
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. UW-Madison Safety Department. Retrieved from [Link]
US EPA. (n.d.). Nitrocellulose Drum Removal Work Plan. US EPA. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Hydroxy-5-nitrobenzoic Acid: Comprehensive Overview and Applications. Retrieved from [Link]
National Institutes of Health. (n.d.). 2-Hydrazinobenzoic acid. PubChem. Retrieved from [Link]
Northwestern University. (2023). Hazardous Waste Disposal Guide. Northwestern University Research Safety. Retrieved from [Link]
Personal protective equipment for handling 2-Hydrazinyl-5-nitrobenzoic acid
Part 1: Executive Safety Directive (The "Why") As researchers, we often rely on Safety Data Sheets (SDS) as the final word. However, for 2-Hydrazinyl-5-nitrobenzoic acid , standard GHS classifications (Skin/Eye Irritant...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Safety Directive (The "Why")
As researchers, we often rely on Safety Data Sheets (SDS) as the final word. However, for 2-Hydrazinyl-5-nitrobenzoic acid , standard GHS classifications (Skin/Eye Irritant 2) often understate the risk profile.
The Senior Scientist's Assessment:
This molecule contains two distinct high-risk moieties: a hydrazine group (
) and a nitro group ().
Genotoxicity Risk: Hydrazine derivatives are structurally alert for genotoxicity and carcinogenicity. Even if this specific CAS lacks a specific IARC listing, the "Precautionary Principle" dictates it be handled as a Potential Mutagen (PM) .
Permeation Risk: Hydrazines are notorious for rapid permeation through standard latex and thin nitrile gloves.
Energetic Potential: While stable, nitro-aromatic acids can be sensitive to static discharge when dry.
Core Directive: Handle this compound with the rigor reserved for a Select Carcinogen. Do not rely on standard "lab coat and glasses" protocols.
Part 2: Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in drug development workflows.
PPE Category
Standard Requirement
Technical Justification
Hand Protection
Double-Gloving Strategy Inner: 4 mil Nitrile (High dexterity)Outer: 5-8 mil Nitrile (Long cuff)
Hydrazine moieties can permeate thin rubber. Double layers provide a breakthrough time buffer and allow the outer glove to be stripped immediately upon contamination without exposing skin.
Eye Protection
Chemical Safety Goggles (ANSI Z87.1 Impact + Splash)
Safety glasses are insufficient. The fine powder nature of the solid presents a dust ingress risk that can cause severe corneal irritation.
Respiratory
P100 / N95 Respirator (If outside fume hood)
Inhalation of nitro-aromatic dust leads to rapid systemic absorption. Note: Engineering controls (Fume Hood) are preferred over respirators.
Body Protection
Tyvek® Lab Coat or Apron (Closed front)
Standard cotton coats absorb hydrazines, holding the toxin against the skin. Non-woven, fluid-resistant materials (Tyvek/polypropylene) are required.
Part 3: Operational Protocol & Engineering Controls
1. The "Zone of Safety" (Engineering Controls)
Primary Barrier: All weighing and solubilization must occur inside a certified Chemical Fume Hood .
Static Control: Use an ionizing bar or anti-static gun during weighing. Nitro-benzoic acids are prone to static charge buildup, which causes powder to "jump" and disperse, creating an inhalation hazard.
2. Step-by-Step Handling Workflow
Step A: Preparation
Don PPE according to the Matrix above.[1][2][3][4][5][6][7]
Place a disposable absorbent pad (pig mat) in the fume hood to capture stray particulates.
Crucial: Pre-label your waste container as "Hazardous Waste - Toxic/Corrosive."
Step B: Weighing (The Critical Moment)
Technique: Do not pour from the stock bottle. Use a disposable spatula to transfer the solid to a tared weighing boat.
Spill Management: If powder spills on the balance, do not blow it off. Wipe with a damp Kimwipe (water/methanol) and dispose of the wipe as hazardous waste immediately.
Step C: Solubilization
Solvent Choice: This compound is acidic.[2][5][8] It dissolves readily in DMSO or Methanol.
Reaction: When adding solvent, do so slowly. The hydrazine group is nucleophilic; rapid addition to ketones/aldehydes (if part of the workflow) will generate heat.
Part 4: Visualization of Safety Logic
The following diagram illustrates the decision logic for handling this compound, specifically addressing the "Solid vs. Solution" risk states.
Figure 1: Decision logic for PPE selection based on the physical state of the chemical. Note the escalation to laminate gloves if aggressive solvents are used.
Part 5: Emergency & Disposal Procedures
1. Decontamination (Skin Contact)
Immediate Action: If the outer glove is splashed, strip it immediately.
Wash: Flush skin with soap and water for 15 minutes.[1][4][6] Do not use alcohol on the skin, as it may enhance the transdermal absorption of the nitro-aromatic compound.
2. Waste Disposal Strategy
Segregation: Segregate as "Toxic Organic - Acidic."
Incompatibility: NEVER mix this waste with oxidizing agents (e.g., Nitric Acid, Peroxides). The hydrazine group is a reducing agent; mixing with strong oxidizers can cause immediate exotherms or fire.
Destruction: The preferred method of destruction is high-temperature incineration equipped with a scrubber for Nitrogen Oxides (
).
References
PubChem. (n.d.). 5-Hydroxy-2-nitrobenzoic acid (Isomer Reference for Hazard Classification). National Library of Medicine. Retrieved October 26, 2025, from [Link]
University of California, San Diego (UCSD). (2023). Hydrazine and Hydrazine Derivatives: Standard Operating Procedure. Environment, Health & Safety. Retrieved October 26, 2025, from [Link]